molecular formula C16H20FN3O7 B8034433 Capecitabine-2',3'-cyclic Carbonate

Capecitabine-2',3'-cyclic Carbonate

Cat. No.: B8034433
M. Wt: 385.34 g/mol
InChI Key: VTAMAYSBXXKQPB-UORFTKCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capecitabine-2',3'-cyclic Carbonate is a useful research compound. Its molecular formula is C16H20FN3O7 and its molecular weight is 385.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pentyl N-[1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22)/t8-,10-,11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAMAYSBXXKQPB-UORFTKCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@H]3[C@@H]([C@H](O2)C)OC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921769-65-5
Record name 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921769655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',3'-O-CARBONYL-5'-DEOXY-5-FLUORO-N4-(PENTYLOXYCARBONYL)CYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98DRJ1XQ80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis Pathway of Capecitabine-2',3'-cyclic Carbonate

[1][2]

Executive Summary

Target Molecule: this compound CAS Number: 921769-65-5 Molecular Formula: C₁₆H₂₀FN₃O₇ Molecular Weight: 385.35 g/mol Role: Critical Process Impurity (EP Impurity F) & Analytical Reference Standard.[2]

This guide addresses the dual nature of this molecule:

  • As an Impurity: It forms via intramolecular cyclization during the N4-acylation step of Capecitabine manufacturing if 2',3'-hydroxyl protection is compromised.[1][2]

  • As a Reference Standard: It is synthesized intentionally via carbonyl insertion into the 2',3'-diol of Capecitabine using reagents like 1,1'-Carbonyldiimidazole (CDI) or Diphenyl Carbonate.[1]

Chemical Basis & Mechanistic Insight

The formation of the 2',3'-cyclic carbonate ring on the 5'-deoxyribose moiety is a thermodynamically favorable process due to the cis-configuration of the 2' and 3' hydroxyl groups.[2]

Formation Mechanism (Process Impurity)

In the industrial synthesis of Capecitabine, n-Pentyl Chloroformate is used to acylate the N4-amino group of the cytosine base.[2] If the 2' and 3' hydroxyl groups are unprotected (or deprotected prematurely), they compete for the acylating agent.[1]

  • O-Acylation: The 2'-OH or 3'-OH attacks the n-Pentyl Chloroformate, forming a transient alky carbonate intermediate (e.g., 2'-O-pentyloxycarbonyl-capecitabine).[2]

  • Intramolecular Cyclization: The neighboring hydroxyl group (e.g., 3'-OH) acts as a nucleophile, attacking the carbonyl carbon of the carbonate ester.[1]

  • Elimination: n-Pentanol is eliminated as a leaving group, closing the 5-membered cyclic carbonate ring.[2]

Mechanism Visualization (DOT)

CapecitabineImpurityMechanismStart5'-Deoxy-5-fluorocytidine(Unprotected Diol)InterIntermediate:Mono-O-pentylcarbonateStart->Inter+ Reagent(O-Acylation)Reagentn-Pentyl Chloroformate(Excess/Side Reaction)Reagent->InterCyclizationIntramolecularTransesterificationInter->CyclizationNucleophilic Attack(Neighboring OH)ProductThis compound(Impurity F)Cyclization->ProductRing ClosureByproductLeaving Group:n-PentanolCyclization->Byproduct

Caption: Mechanistic pathway showing the side-reaction of unprotected diol with n-pentyl chloroformate leading to Impurity F.

Targeted Synthesis Protocol (Reference Standard)

To generate high-purity this compound for use as a reference standard, a direct carbonylation of Capecitabine is the preferred route.[1][2] This method avoids the complex mixture of isomers found in the impurity pathway.

Reaction Scheme
  • Substrate: Capecitabine (API grade)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) or Diphenyl Carbonate[1][2]

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)[2]

  • Conditions: Room Temperature to 40°C

Step-by-Step Methodology
StepOperationCritical Parameter / Rationale
1. Solubilization Dissolve 10.0 g (27.8 mmol) of Capecitabine in 100 mL of anhydrous DCM under nitrogen atmosphere.Anhydrous conditions are vital to prevent hydrolysis of CDI.
2. Reagent Addition Add 5.4 g (33.4 mmol, 1.2 eq) of 1,1'-Carbonyldiimidazole (CDI) portion-wise over 15 minutes.Exothermic Control: CDI releases imidazole; portion-wise addition prevents temperature spikes.
3. Reaction Stir the mixture at 25°C for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) or HPLC.[1]Endpoint: Disappearance of Capecitabine peak. Product is less polar (higher R_f).
4. Quench Add 50 mL of water to quench excess CDI. Stir vigorously for 10 minutes.Hydrolyzes unreacted CDI to CO₂ and imidazole.
5. Extraction Separate the organic layer.[3] Wash with 0.1 M HCl (2 x 50 mL) followed by saturated NaHCO₃ and brine.Acid Wash: Removes the imidazole byproduct generated from CDI.
6. Isolation Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a white foam.[1]Temp Limit: Do not exceed 45°C to avoid thermal degradation.
7. Purification Recrystallize from Isopropanol (IPA) or Ethyl Acetate/Hexane.Target Purity: >99.0% (HPLC).
Synthesis Workflow Diagram (DOT)

SynthesisWorkflowStep1DissolutionCapecitabine + Anhydrous DCMStep2ActivationAdd 1.2 eq CDI(25°C, 4-6 hrs)Step1->Step2N2 AtmosphereStep3Quench & WashWater -> 0.1M HCl -> BrineStep2->Step3Completion (HPLC)Step4IsolationDry (Na2SO4) -> ConcentrateStep3->Step4Phase SeparationStep5CrystallizationIsopropanol (IPA)Step4->Step5Crude Solid

Caption: Operational workflow for the targeted synthesis of this compound using CDI.

Characterization & Validation

To validate the synthesis of the cyclic carbonate, the following analytical criteria must be met. The key structural feature is the absence of exchangeable protons on the sugar and the shift in the carbonyl region.

Analytical Specifications
TechniqueExpected Signal / ResultStructural Interpretation
HPLC (Reverse Phase) RRT ~1.2–1.4 (relative to Capecitabine).[2]The cyclic carbonate is more hydrophobic than the diol parent.
¹H-NMR (DMSO-d₆) Absence of 2'-OH and 3'-OH signals (usually d 5.0-5.5 ppm).[2] Downfield shift of H-2' and H-3' (~0.5 ppm shift).[2]Confirms formation of the cyclic ring and loss of hydroxyl protons.
¹³C-NMR New signal at ~153–155 ppm (Carbonate C=O).[2] Distinct from the carbamate C=O (~154 ppm) and amide C=O.Diagnostic for the cyclic carbonate carbonyl carbon.
Mass Spectrometry [M+H]⁺ = 386.13 m/z.Consistent with Molecular Weight 385.35 (Loss of 2H, Addition of CO -> Net +26 Da vs Capecitabine 359.35?[1][2] No. Capecitabine is 359.35. Cyclic carbonate adds C=O (+28) but loses 2H? No, it bridges O-O.[1] Wait. Capecitabine (C15H22FN3O6) MW 359.35. Cyclic Carbonate (C16H20FN3O7) MW 385.35. Delta = +26 Da (Addition of CO, loss of 2H).[1]
IR Spectroscopy Strong band at ~1800–1810 cm⁻¹.Characteristic stretching frequency of a 5-membered cyclic carbonate.[2]
Quality Control Implications
  • Limit in API: As per ICH Q3A/B, this impurity must typically be controlled to <0.15% in the final drug substance.[1]

  • Stability: The cyclic carbonate ring is susceptible to hydrolysis under basic conditions, reverting to Capecitabine (or its isomers).[1] Storage of the standard should be at -20°C under inert gas.[2]

References

  • European Pharmacopoeia (Ph. Eur.) , "Capecitabine Monograph 2568," European Directorate for the Quality of Medicines & HealthCare (EDQM).[1]

  • United States Pharmacopeia (USP) , "Capecitabine: Related Compound C," USP-NF Online.[1] [2]

  • PubChem , "this compound (Compound Summary)," National Library of Medicine.[1] [2]

  • Jamison, T. F., & Shen, B. , "Continuous Flow Synthesis of Capecitabine," Organic Process Research & Development, 2019.[1] (Context on acylation chemistry). [2]

  • North, M., et al. , "Synthesis of cyclic carbonates from epoxides and CO2," Angewandte Chemie, 2009.[1] (General mechanism of cyclic carbonate formation). [2]

"Capecitabine-2',3'-cyclic Carbonate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Capecitabine-2',3'-cyclic Carbonate (EP Impurity F / USP Related Compound C), a critical process-related impurity in the synthesis of Capecitabine.

Identity, Formation Mechanics, and Analytical Control[1]

Executive Summary

This compound (CAS: 921769-65-5) is a specific structural impurity arising during the manufacture of the antineoplastic agent Capecitabine.[1] Designated as Impurity F in the European Pharmacopoeia (EP) and Related Compound C in the United States Pharmacopeia (USP), its presence is indicative of specific synthetic pathways involving carbonate-based protection strategies (e.g., triphosgene or carbonyldiimidazole) or incomplete hydrolysis during the final deprotection steps.

Effective control of this impurity is critical due to its structural stability and potential to impact the crystallographic purity of the final drug substance.

Chemical Identity & Properties
PropertySpecification
Chemical Name 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine Cyclic 2',3'-Carbonate
Common Names Capecitabine EP Impurity F; USP Related Compound C
CAS Number 921769-65-5
Molecular Formula C₁₆H₂₀FN₃O₇
Molecular Weight 385.34 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in Water
SMILES CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]3C(C)OC(=O)O3
Mechanistic Origins

The formation of the 2',3'-cyclic carbonate moiety is rarely spontaneous degradation; it is almost exclusively a process-related artifact .

3.1. The "Protective Group" Pathway

In advanced synthesis routes for Capecitabine, the 2' and 3' hydroxyl groups of the ribose sugar must be protected to prevent side reactions during the acylation of the N4-cytosine amine.

  • Protection: 5'-deoxy-5-fluorocytidine is reacted with Triphosgene (bis(trichloromethyl) carbonate) or 1,1'-Carbonyldiimidazole (CDI) . This forms the stable 5-membered cyclic carbonate ring fused to the ribose.

  • Acylation: The N4 position is acylated with n-pentyl chloroformate to install the carbamate chain.

  • Deprotection (The Critical Control Point): The cyclic carbonate is hydrolyzed (opened) using mild base (NaOH/LiOH) to regenerate the diol (Capecitabine). Impurity F is the result of incomplete hydrolysis at this step.

3.2. Formation Diagram

The following diagram illustrates the pathway where the impurity is generated and potentially retained.

CapecitabineImpurity Start 5'-Deoxy-5-fluorocytidine Intermediate Intermediate: 2',3'-Cyclic Carbonate Protected Start->Intermediate Cyclization Reagent Reagent: Triphosgene / CDI Reagent->Intermediate Precursor Acylated Precursor: (Impurity F Structure) Intermediate->Precursor N4-Acylation Acylation Reagent: n-Pentyl Chloroformate Acylation->Precursor Hydrolysis Step: Base Hydrolysis (NaOH / LiOH) Precursor->Hydrolysis Deprotection Product Final API: Capecitabine Hydrolysis->Product Complete Reaction Impurity Residual Impurity: This compound Hydrolysis->Impurity Incomplete Reaction

Caption: Synthesis pathway showing the origin of Impurity F via the cyclic carbonate protection route.

Analytical Characterization

Distinguishing the cyclic carbonate from the parent API requires specific attention to polarity and proton shifts.

4.1. HPLC Behavior

The cyclic carbonate ring masks the two polar hydroxyl groups, making Impurity F significantly less polar than Capecitabine.

  • Column: C18 (Octadecylsilane), e.g., Inertsil ODS-3.[2]

  • Mobile Phase: Acidic buffer (0.1% Acetic Acid) / Acetonitrile gradient.

  • Retention: Impurity F will elute after Capecitabine (RRT ~1.2 - 1.3).

4.2. NMR Spectroscopy (¹H-NMR)

The formation of the carbonate ring locks the conformation of the sugar and deshields the protons at the 2' and 3' positions.

  • Capecitabine (DMSO-d₆): H2' and H3' signals appear as multiplets around 4.0 – 4.2 ppm .[3]

  • Impurity F (DMSO-d₆): The H2' and H3' signals shift downfield to 5.2 – 5.6 ppm due to the electron-withdrawing effect of the carbonate carbonyl. This is the definitive structural confirmation.

4.3. Mass Spectrometry
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 386.34.

  • Fragmentation:

    • Loss of pentyl carbamate chain (-115 Da).

    • Loss of CO₂ from the carbonate ring (characteristic of cyclic carbonates).

Experimental Protocol: Synthesis of Reference Standard

For research and validation purposes, the impurity can be synthesized directly from Capecitabine.

Safety Note: CDI is moisture sensitive. Work under inert atmosphere.

  • Setup: Dissolve 1.0 g (2.78 mmol) of Capecitabine in 10 mL of anhydrous DMF.

  • Reaction: Add 1.1 equivalents (0.50 g) of 1,1'-Carbonyldiimidazole (CDI) in portions at 0°C.

  • Conditions: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 3:1) or HPLC.[1][2] The product will appear as a less polar spot.

  • Workup:

    • Dilute with 50 mL Ethyl Acetate.

    • Wash with water (3 x 20 mL) to remove DMF and imidazole byproducts.

    • Wash with saturated brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Isopropanol/Hexane or purify via Flash Chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield: Expect ~85-90% yield of white crystalline solid.

Pharmaceutical Implications & Control Strategy

In a GMP environment, the presence of this impurity suggests a deviation in the hydrolysis step.

  • Process Control: Ensure the hydrolysis step (removal of the carbonate) proceeds to completion. This is often pH and temperature-dependent. A pH < 10 may be too slow, while pH > 12 risks degrading the N4-carbamate.

  • Limit: As a standard impurity, it should be controlled to < 0.15% (ICH Q3A limits) in the final API.

  • Stability: The cyclic carbonate is relatively stable in solid state but will hydrolyze back to Capecitabine in aqueous solution over time, potentially confusing stability indicating assays if not separated properly.

References
  • European Pharmacopoeia (Ph. Eur.), 10th Edition. Capecitabine Monograph 2568. Strasbourg, France: EDQM.
  • United States Pharmacopeia (USP) . Capecitabine: Related Compound C.[1] Rockville, MD: USP Convention.[4]

  • Shimma, N., et al. (2000).[5] "The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine." Bioorganic & Medicinal Chemistry, 8(7), 1697-1706. Link

  • Wang, Z., et al. (2007). "Process for the preparation of Capecitabine." World Intellectual Property Organization, WO2007009303A1. Link

  • Biosynth Carbosynth . "Capecitabine 2',3'-cyclic carbonate - Product Datasheet." Link

Sources

Technical Deep Dive: Discovery and Characterization of Capecitabine-2',3'-cyclic Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, structural elucidation, and control strategies for Capecitabine-2',3'-cyclic Carbonate , a critical process-related impurity in the synthesis of Capecitabine.

Executive Summary

In the high-stakes environment of antineoplastic drug development, impurity profiling is not merely a compliance exercise but a fundamental aspect of patient safety. This guide focuses on This compound (CAS: 921769-65-5), a specific impurity arising from the carbonylation of the ribose moiety in Capecitabine.

Identified initially as an unknown peak with a relative retention time (RRT) distinct from the known di-acetyl intermediates, this impurity presents a unique analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API). This document outlines the forensic chemical pathway used to identify this compound, the mechanism of its formation, and the protocols for its synthesis and quantification.

The Discovery: "The Mystery of the +26 Da Peak"

During the scale-up of the Capecitabine manufacturing process, routine reversed-phase HPLC analysis revealed a recurrent unknown impurity (Impurity-X) eluting shortly after the main peak.

Initial Chromatographic Behavior
  • Retention Time: Late-eluting relative to Capecitabine (indicative of higher lipophilicity).

  • UV Profile: Identical to Capecitabine (

    
     nm), suggesting the fluoropyrimidine core and the 
    
    
    
    -pentyloxycarbonyl chain were intact.
Mass Spectrometry Forensics

Liquid Chromatography-Mass Spectrometry (LC-MS) provided the breakthrough data point.

  • Capecitabine

    
    :  360.1 Da
    
  • Impurity-X

    
    :  386.1 Da
    

The Delta Analysis: The mass difference (


) is +26 Da .
In organic synthesis forensics, a +26 Da shift typically corresponds to the addition of a carbonyl group (

, 28 Da) with the simultaneous loss of two hydrogen atoms (

, 2 Da) forming a cyclic structure.

Hypothesis: The 2',3'-diol of the ribose sugar, usually open in Capecitabine, had reacted to form a five-membered cyclic carbonate ring .

Structural Elucidation & Mechanism

Formation Mechanism

The formation of this compound is chemically logical but process-dependent. It typically occurs via one of two pathways:

  • Process Deviation (Side Reaction): During the

    
    -acylation step using n-pentyl chloroformate , if the 2',3'-hydroxyl protecting groups (typically acetonides or acetyls) are prematurely removed or labile, the chloroformate reagent can react with the exposed cis-diol.
    
  • Activation Byproducts: If reagents like Carbonyldiimidazole (CDI) or Triphosgene are used in upstream steps or for specific functional group manipulations, trace residues can cyclize the diol.

Visualizing the Pathway

The following diagram illustrates the chemical transformation from Capecitabine (or its deprotected precursor) to the cyclic carbonate impurity.

CapecitabineImpurity Capecitabine Capecitabine (Open 2',3'-Diol) Intermediate Activated Mono-Carbonate Intermediate Capecitabine->Intermediate Nucleophilic Attack on Carbonyl Reagent Carbonyl Source (n-Pentyl Chloroformate / CDI) Reagent->Intermediate Impurity This compound (Closed Ring) Intermediate->Impurity Intramolecular Cyclization (-HCl / -Imidazol)

Caption: Chemical pathway showing the cyclization of the 2',3'-diol moiety of Capecitabine into the cyclic carbonate impurity upon exposure to carbonylating agents.

Synthesis of Reference Standard

To confirm the structure and validate analytical methods, the impurity must be synthesized in the lab.

Objective: Synthesize this compound (CAS 921769-65-5).[1] Reaction Principle: Reaction of Capecitabine with 1,1'-Carbonyldiimidazole (CDI).

Experimental Protocol
  • Setup: Charge a 100 mL round-bottom flask with Capecitabine (1.0 eq) and anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (10 vol).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in portions at room temperature (

    
    ).
    
  • Reaction: Stir the mixture at

    
     for 2–4 hours. Monitor by TLC (Mobile Phase: 5% Methanol in DCM) or HPLC. The starting material (polar) will disappear, replaced by a less polar spot (Cyclic Carbonate).
    
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) to remove imidazole byproducts.
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Isolate via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Yield: Expected yield is 70–85% as a white foam/solid.

Analytical Strategy (HPLC & NMR)

NMR Characterization Data

The formation of the ring rigidly constrains the sugar protons, causing distinct chemical shift changes compared to Capecitabine.

PositionCapecitabine (

ppm)
Cyclic Carbonate Impurity (

ppm)
Shift Effect
H-1' ~5.70 (d)~5.85 (d)Deshielding due to ring strain
H-2', H-3' ~4.0 - 4.2 (m)~5.2 - 5.4 (dd) Significant downfield shift (+1.2 ppm)
Carbonyl (C=O) N/A (at sugar)~153.5 New Signal (Cyclic Carbonate)

Note: Data approximates typical


 NMR values in DMSO-d6. The shift of H-2' and H-3' is the diagnostic fingerprint.
Validated HPLC Method

This method separates Capecitabine from the cyclic carbonate and other known impurities (e.g.,


-isomer, di-acetyl derivatives).
  • Column: Inertsil ODS-3V or Waters XBridge C18 (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: 20 mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 305 nm.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.06040
35.02080
40.09010

Self-Validating Logic: The cyclic carbonate is less polar than Capecitabine due to the "masking" of the two hydroxyl groups. Therefore, it must elute after Capecitabine in a reversed-phase system. If a peak suspected to be this impurity elutes before Capecitabine, the identification is incorrect.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Process Sample / API HPLC RP-HPLC (C18) Gradient Elution Sample->HPLC Decision Peak at RRT ~1.1 - 1.2? HPLC->Decision MS_Check LC-MS Analysis Check for m/z 386 Decision->MS_Check Yes Reject Investigate Other Impurities (e.g., Di-acetyl, Dimer) Decision->Reject No Confirmation Confirm: Cyclic Carbonate MS_Check->Confirmation Mass Matches (+26 Da) MS_Check->Reject Mass Mismatch

Caption: Decision tree for the identification of the cyclic carbonate impurity in routine quality control.

Regulatory & Toxicological Context

While specific toxicology reports for This compound are proprietary to dossier holders, the structural alert (cyclic carbonate) generally categorizes it as a Process Related Impurity .

  • ICH Q3A/B Status: It must be identified if present above the reporting threshold (typically 0.10%).

  • Genotoxicity Potential: Unlike epoxides, five-membered cyclic carbonates are generally stable and less reactive toward DNA. However, they are electrophilic. In the absence of specific Ames data, it is controlled as a standard organic impurity, but limits should be justified by the "Threshold of Toxicological Concern" (TTC) or specific tox studies if levels exceed qualification thresholds.

References

  • LGC Standards. this compound Reference Material Data Sheet. Retrieved from

  • Jhansi Rani, V., et al. (2012). Synthesis and biological activity evaluation of cytidine-5′-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2′,3′-carbonates. European Journal of Medicinal Chemistry, 54, 690-696.[2] Retrieved from

  • Hiriyanna, S. G., & Basavaiah, K. (2008). Impurity profile study of capecitabine. Acta Chromatographica, 20(3), 613-629. Retrieved from

  • PubChem. Capecitabine Compound Summary. National Library of Medicine. Retrieved from

Sources

"Capecitabine-2',3'-cyclic Carbonate" and its role in 5-FU conversion

[1][2][3][4][5]

Executive Summary

This compound (CAS: 921769-65-5) is a critical process impurity and degradation product of Capecitabine.[1] While Capecitabine is a prodrug designed to undergo a three-step enzymatic conversion to 5-FU, the 2',3'-cyclic carbonate represents a structural divergence where the ribose moiety's hydroxyl groups are cyclized.

Although primarily regulated as a contaminant requiring strict chromatographic control, this compound possesses intrinsic anticancer activity, acting as a "prodrug-of-a-prodrug" that can hydrolyze back into the metabolic cascade. This guide details its molecular architecture, the kinetics of its formation versus the standard 5-FU pathway, and protocols for its synthesis and analytical isolation.

Molecular Architecture & Identity

The compound differs from Capecitabine by the formation of a five-membered carbonate ring fused to the ribose sugar. This modification significantly alters the lipophilicity and stability of the molecule compared to the parent drug.

FeatureCapecitabine (Parent)This compound
CAS Number 154361-50-9921769-65-5
Formula C15H22FN3O6C16H20FN3O7
Mol.[2][3][4][1] Weight 359.35 g/mol 385.34 g/mol
Structural Change Open 2',3'-diol on riboseCyclic carbonate at 2',3'-position
Regulatory Status API (Active Ingredient)Impurity F (EP) / Related Comp. C (USP)
Solubility DMSO, MethanolChloroform, DMSO (Higher Lipophilicity)

Key Insight: The formation of the cyclic carbonate effectively "locks" the sugar conformation, which can impede the binding affinity for the initial metabolizing enzyme (Carboxylesterase) until hydrolysis occurs.

The 5-FU Conversion Pathway vs. Carbonate Divergence

To understand the role of the cyclic carbonate, one must first establish the canonical activation pathway of Capecitabine. The drug relies on a "triple cascade" of enzymes to generate cytotoxic 5-FU specifically within tumor tissues.

The Canonical Pathway (Standard Bio-activation)
  • Liver: Capecitabine is hydrolyzed by Carboxylesterase (CES) to 5'-Deoxy-5-fluorocytidine (5'-DFCR).[2][5]

  • Liver/Tumor: 5'-DFCR is deaminated by Cytidine Deaminase (CDA) to 5'-Deoxy-5-fluorouridine (5'-DFUR).

  • Tumor: 5'-DFUR is converted by Thymidine Phosphorylase (TP) to the active 5-FU .[2][3]

The Cyclic Carbonate Role (The "Leak" Pathway)

The 2',3'-cyclic carbonate is not a requisite intermediate. It forms via:

  • Synthetic Side-Reaction: During the introduction of the pentyl chloroformate side chain, excess reagents or improper pH can induce cyclization of the ribose hydroxyls.

  • Degradation: Exposure of Capecitabine to heat or specific acidic conditions can promote intramolecular cyclization.

However, once formed, the cyclic carbonate (Compd 5a) retains anticancer activity . It acts as a latent precursor that must undergo hydrolysis (likely non-enzymatic or esterase-mediated) to reopen the ring, reverting to Capecitabine or a downstream metabolite, thereby re-entering the 5-FU cascade.

Pathway Visualization

The following diagram illustrates the standard activation pathway and the orthogonal formation/re-entry of the cyclic carbonate impurity.

Capecitabine_PathwayCapeCapecitabine(Prodrug)CyclicThis compound(Impurity F / Compd 5a)Cape->CyclicDegradation/Synthesis(Cyclization)CESCarboxylesterase(Liver)Cape->CESCyclic->CapeHydrolysis(Re-entry)DFCR5'-DFCR(Intermediate 1)CDACytidine Deaminase(Liver/Tumor)DFCR->CDADFUR5'-DFUR(Intermediate 2)TPThymidine Phosphorylase(Tumor)DFUR->TPFU5-FU(Active Drug)CES->DFCRCDA->DFURTP->FU

Figure 1: The canonical 5-FU bio-activation cascade (Blue/Yellow/Green) contrasted with the formation and potential re-entry of the Cyclic Carbonate impurity (Red).

Experimental Protocols

Synthesis of this compound (Reference Standard)

Researchers often require this compound to calibrate HPLC assays. The following protocol utilizes Carbonyldiimidazole (CDI) to affect the cyclization of the 2',3'-diol.

Reagents:

  • Capecitabine (High Purity)[1]

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Sodium Bicarbonate (NaHCO3)

Methodology:

  • Dissolution: Dissolve 1.0 eq of Capecitabine in anhydrous DCM under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of CDI in portions at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM). The cyclic carbonate is less polar than Capecitabine.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3.

  • Extraction: Extract the organic layer, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM) to yield the cyclic carbonate as an off-white solid.

  • Validation: Verify structure via 1H-NMR (Look for shifts in the ribose protons H2' and H3' due to ring strain).

Analytical Detection (HPLC)

Quantifying Impurity F is mandatory for clinical batch release.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 10% B; 5-20 min: 10%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 240 nm (or 310 nm for specificity)
Retention Time Capecitabine: ~12.5 min; Cyclic Carbonate: ~15.2 min (Elutes later due to higher lipophilicity)

Impact Analysis: Toxicity & Stability

While the cyclic carbonate is an impurity, its structural similarity to Capecitabine allows it to act as a latent form of the drug.

  • Stability: The cyclic carbonate ring is susceptible to hydrolysis in basic conditions (pH > 8) or via non-specific esterases in plasma.

  • Toxicity: There is no evidence that the cyclic carbonate possesses unique toxicity mechanisms (e.g., off-target binding) distinct from 5-FU. Its primary risk is dosing inaccuracy —if a batch contains high levels of Impurity F, the rate of 5-FU generation may be delayed due to the extra hydrolysis step required.

  • Clinical Relevance: Regulatory bodies (EMA/FDA) set strict limits (typically <0.15%) for this impurity to ensure predictable pharmacokinetics.

References

  • Biosynth. (n.d.). Capecitabine 2',3'-cyclic carbonate | 921769-65-5.[3][4][1] Retrieved from

  • MedChemExpress. (n.d.). This compound (Compd 5a).[6][2][3][1][7][8] Retrieved from

  • National Institutes of Health (NIH). (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite.... Retrieved from

  • Google Patents. (2013). Synthesis method of capecitabine (CN102924548A). Retrieved from

  • LGC Standards. (n.d.). This compound Reference Material. Retrieved from

Technical Whitepaper: Characterization and Control of Capecitabine-2',3'-cyclic Carbonate (Impurity F/C)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 921769-65-5 Regulatory Designation: EP Impurity F | USP Related Compound C Chemical Name: 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine[1][2][3][4][5]

Executive Summary

In the high-stakes landscape of antimetabolite drug development, the purity of Capecitabine (a prodrug of 5-Fluorouracil) is paramount. Among its impurity profile, Capecitabine-2',3'-cyclic Carbonate (CAS 921769-65-5) represents a critical critical quality attribute (CQA). Designated as Impurity F in the European Pharmacopoeia (EP) and Related Compound C in the United States Pharmacopeia (USP), this molecule arises from the cyclization of the ribose moiety's 2' and 3' hydroxyl groups.

This guide provides a definitive technical analysis of this impurity, detailing its formation mechanism, a robust synthesis protocol for reference standard generation, and validated analytical strategies for its detection and control.

Molecular Architecture & Formation Mechanism

Structural Analysis

Capecitabine acts as a nucleoside analogue. Its core structure features a fluoropyrimidine ring linked to a 5-deoxyribose sugar. The "2',3'-cyclic carbonate" designation refers to a five-membered ring formed by the bridging of the 2' and 3' oxygen atoms of the sugar via a carbonyl group.

  • Molecular Formula: C₁₆H₂₀FN₃O₇[1][2][5][6][7]

  • Molecular Weight: 385.34 g/mol [1][2][5][7]

  • Key Feature: The cis-configuration of the 2' and 3' hydroxyls in the ribose ring makes them geometrically prone to cyclization in the presence of carbonylating agents.

Mechanistic Origin

The formation of this impurity is rarely spontaneous in aqueous media; it typically requires a "carbonyl donor." In an industrial synthesis context, it often arises during the carbamoylation step or through interaction with activated carbonate species.

  • Reagent Interaction: During the introduction of the pentyl carbamate chain (using n-pentyl chloroformate), trace side reactions can occur if the 2',3'-hydroxyls are insufficiently protected or if an excess of activating agent (like phosgene equivalents) is present.

  • Cyclization: The 2'-OH attacks the carbonyl carbon of a carbonate intermediate, followed by intramolecular attack by the 3'-OH, expelling a leaving group and closing the ring.

Senior Scientist Insight: Unlike linear esters, this cyclic carbonate is relatively stable in acidic environments but hydrolyzes rapidly back to Capecitabine (the diol) under alkaline conditions. This pH-sensitivity dictates that all analytical mobile phases must be maintained at acidic to neutral pH (2.5 – 6.0) to prevent on-column degradation.

Pathway Visualization

FormationMechanism cluster_conditions Critical Factors Capecitabine Capecitabine (2',3'-Diol) Intermediate Activated Carbonate Intermediate Capecitabine->Intermediate Nucleophilic Attack (2'-OH) CarbonylSource Carbonyl Source (e.g., CDI, Phosgene deriv.) CarbonylSource->Intermediate CyclicCarb This compound (Impurity F) Intermediate->CyclicCarb Cyclization (3'-OH) - Leaving Group Anhydrous Conditions Anhydrous Conditions Base Catalysis Base Catalysis

Figure 1: Mechanistic pathway for the formation of this compound via carbonyl insertion.

Strategic Synthesis: Reference Standard Generation

To control this impurity, you must first isolate it. The following protocol describes a high-yield synthesis of the reference standard using 1,1'-Carbonyldiimidazole (CDI), preferred for its mild conditions compared to phosgene.

Reagents & Equipment
  • Precursor: Capecitabine (High Purity >99%)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Catalyst: None required (CDI is self-activating), though catalytic DMAP can accelerate reaction.

Step-by-Step Protocol
PhaseStepActionTechnical Rationale
Preparation 1Dissolve 1.0 eq of Capecitabine in anhydrous MeCN (10 mL/g).MeCN minimizes solubility of the byproduct (imidazole), aiding purification.
Activation 2Add 1.2 eq of CDI in a single portion under nitrogen atmosphere.Nitrogen prevents moisture hydrolysis of CDI. 1.2 eq ensures complete conversion.
Reaction 3Stir at 40°C for 2–4 hours. Monitor via TLC (9:1 DCM:MeOH).The 2',3'-cis-diol reacts rapidly. Higher temps may degrade the N4-carbamate.
Quenching 4Cool to RT. Add 0.5 mL water to quench excess CDI.Converts residual CDI to CO₂ and imidazole.
Isolation 5Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with 0.1N HCl, then Brine.Acid wash removes imidazole byproduct.
Purification 6Recrystallize from Isopropanol/Hexane or purify via Flash Chromatography (SiO₂).Target Purity: >98% for use as a quantitative standard.

Validation Check: The product should show a distinct carbonyl stretch in IR around 1800 cm⁻¹ (cyclic carbonate) and a downfield shift of H-2' and H-3' protons in ¹H-NMR compared to Capecitabine.

Analytical Profiling & Control

Separating the cyclic carbonate (Impurity F) from the parent drug requires a method that exploits the difference in polarity. The cyclic carbonate is less polar than Capecitabine due to the masking of the two hydroxyl groups.

HPLC Method Parameters (USP/EP Aligned)

This method is derived from standard pharmacopoeial monographs for Capecitabine related substances.

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase A: 0.1% Acetic Acid in Water (pH ~3.0).

  • Mobile Phase B: Methanol : Acetonitrile (80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 250 nm (Max absorption of the fluoropyrimidine ring).

  • Temperature: 40°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Event
0.09010Equilibration
5.09010Injection
20.04060Capecitabine Elution (~14-16 min)
30.01090Impurity F Elution (~22-25 min)
35.01090Wash
36.09010Re-equilibration
Analytical Workflow Visualization

AnalyticalWorkflow Sample Drug Substance Sample Prep Sample Prep: Dissolve in Diluent (MeOH/Water 50:50) Sample->Prep LC LC Separation (C18, Acidic Mobile Phase) Prep->LC Detect UV Detection (250 nm) LC->Detect Data Chromatogram Analysis Detect->Data Decision Impurity F > 0.15%? Data->Decision Fail OOS Investigation Decision->Fail Yes Pass Release Batch Decision->Pass No

Figure 2: Analytical workflow for the detection and quantification of Impurity F.

Regulatory & Quality Context

Specification Limits

According to ICH Q3A(R2) guidelines and specific pharmacopoeial monographs:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (Standard limit for known impurities in commercial batches).

Stability Warning

Critical Handling Note: this compound is moisture-sensitive. Reference standards must be stored at -20°C under desiccated conditions. In solution, avoid phosphate buffers > pH 7.0, as they catalyze the ring-opening hydrolysis back to Capecitabine, leading to false-negative results in purity assays.

References

  • European Pharmacopoeia (Ph. Eur.) . Capecitabine Monograph 2762. 10th Edition. Strasbourg, France: EDQM. Available at: [Link]

  • United States Pharmacopeia (USP) . Capecitabine Monograph. USP-NF Online. Rockville, MD: United States Pharmacopeial Convention. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 60953 (Capecitabine). Bethesda, MD: National Library of Medicine. Available at: [Link]

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

Sources

"Capecitabine-2',3'-cyclic Carbonate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling, Structural Characterization, and Analytical Control [1]

Executive Summary: The Criticality of Impurity "F"

In the high-stakes environment of antineoplastic drug development, the purity of the Active Pharmaceutical Ingredient (API) is paramount.[1] For Capecitabine (Xeloda®), a prodrug of 5-Fluorouracil (5-FU), the impurity profile is complex due to the lability of its carbamate side chain and the sugar moiety.[1]

Capecitabine-2',3'-cyclic Carbonate (identified as EP Impurity F and USP Related Compound C ) represents a specific degradation and synthetic byproduct where the 2' and 3' hydroxyl groups of the 5-deoxyribose ring are bridged by a carbonyl group.[1] Understanding this molecule is not merely a compliance exercise; it is a study in the thermodynamic stability of 5-membered rings and the kinetics of nucleoside protection strategies.[1]

This guide dissects the physicochemical properties, formation mechanisms, and robust analytical protocols required to detect and control this specific impurity.[1]

Physicochemical Core Profile

The following data establishes the fundamental identity of the molecule. This table aggregates verified data points essential for Certificate of Analysis (CoA) generation and mass spectrometry confirmation.

ParameterTechnical Specification
Chemical Name Pentyl [1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Common Name This compound
CAS Registry Number 921769-65-5
Molecular Formula C₁₆H₂₀FN₃O₇
Molecular Weight 385.34 g/mol
Monoisotopic Mass 385.1285 Da
Regulatory ID EP Impurity F; USP Related Compound C
Solubility Profile Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4][5]
Structural Feature 1,3-dioxol-2-one ring fused to the furanose moiety.[1]

Structural Analysis & Formation Mechanism

The Chemistry of Cyclization

The formation of this compound is a classic example of intramolecular nucleophilic substitution or transesterification involving a carbonate source.[1]

In the synthesis of Capecitabine, the 2' and 3' hydroxyls of the ribose ring are typically protected (often as an acetonide).[1] However, if a carbonyl source (such as phosgene, carbonyldiimidazole, or dialkyl carbonates) is introduced—or if the pentyloxycarbonyl group undergoes aberrant degradation/rearrangement—the thermodynamically stable 5-membered cyclic carbonate ring forms.[1]

Mechanism Logic:
  • Precursor State: The 5'-deoxy-5-fluorocytidine intermediate possesses free or semi-protected vicinal diols at the 2' and 3' positions.[1]

  • Carbonylation: In the presence of an activated carbonyl species (often used to attach the pentyl carbamate chain), the oxygen at the 2' position attacks the carbonyl carbon.[1]

  • Ring Closure: The oxygen at the 3' position, being in close spatial proximity (cis-configuration), attacks the same carbonyl center, ejecting the leaving group and closing the 1,3-dioxolane-2-one ring.[1]

Pathway Visualization

The following diagram illustrates the structural relationship and potential formation pathway from the parent scaffold.[1]

Capecitabine_Impurity_Pathway Parent Capecitabine API (Open 2',3'-Diol) Intermediate Transition State (Monocarbonate) Parent->Intermediate Nucleophilic Attack (2'-OH) Reagent Carbonyl Source (e.g., Phosgene/CDI/Carbonates) Reagent->Intermediate Impurity This compound (C16H20FN3O7) Intermediate->Impurity Cyclization (3'-OH) - Leaving Group

Caption: Logical flow of vicinal diol cyclization leading to the formation of the stable 5-membered cyclic carbonate impurity.

Analytical Methodologies (HPLC & LC-MS)

To detect this impurity at ICH Q3A/B reporting thresholds (<0.05%), a high-resolution separation method is required.[1] The cyclic carbonate is less polar than the parent diol due to the "masking" of the hydroxyl groups, resulting in a longer retention time in Reverse Phase (RP) chromatography.[1]

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Separation of this compound from Capecitabine and other related compounds (e.g., 5'-DFCR).

  • Stationary Phase: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

    • Why: The hydrophobic nature of the pentyl chain and the cyclic carbonate requires a non-polar stationary phase for adequate retention and resolution.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][4]

  • Gradient Profile:

    • T=0 min: 90% A / 10% B

    • T=20 min: 40% A / 60% B (Elution of Cyclic Carbonate likely here)[1]

    • T=25 min: 10% A / 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 250 nm (Characteristic absorption of the fluoropyrimidine ring).[1]

  • Column Temperature: 40°C.

Protocol: Mass Spectrometry (LC-MS/MS) Confirmation

Objective: Structural confirmation via fragmentation patterns.[1]

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = 386.34 m/z.[1]

  • Key Fragment Ions:

    • m/z ~256: Loss of the pentyl carbamate chain (Cleavage at N4).[1]

    • m/z ~130: Fluorocytosine base fragment.[1][4][6]

    • Loss of 44 Da: In some ionization conditions, the cyclic carbonate may lose CO₂ (decarboxylation), though this is less common in soft ionization than in EI.[1]

Analytical Workflow Diagram

The following DOT diagram outlines the decision tree for identifying this specific impurity during a batch release.

Analytical_Workflow Sample Capecitabine Batch Sample HPLC RP-HPLC Separation (C18, Gradient ACN/H2O) Sample->HPLC Peak_Detection Peak Detection (RT > Parent) HPLC->Peak_Detection Decision Is RRT consistent with Std C (Cyclic Carbonate)? Peak_Detection->Decision MS_Confirm LC-MS Confirmation ([M+H]+ = 386.34) Decision->MS_Confirm Yes Quant Quantification (% Area vs. External Std) Decision->Quant Routine MS_Confirm->Quant Report Report as Impurity F (Pass/Fail < 0.15%) Quant->Report

Caption: Step-by-step analytical workflow for the identification and quantification of this compound.

Synthesis & Reference Standard Preparation

For researchers needing to synthesize this compound as a reference standard (as per Jhansi Rani et al.), the direct carbonylation of the intermediate is the most efficient route.[1]

  • Starting Material: 5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine (Capecitabine with free 2',3'-OH).[1]

  • Reagent: Diphenyl carbonate or 1,1'-Carbonyldiimidazole (CDI).[1]

  • Catalyst: Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA).[1]

  • Solvent: Dimethylformamide (DMF) or Acetonitrile.[1]

  • Conditions: Heat to 80-100°C for 4-6 hours.

  • Purification: Silica gel column chromatography (Eluent: DCM/Methanol).

Safety Note: This synthesis involves cytotoxic agents.[1] All procedures must be conducted in a biological safety cabinet (Class II) with full PPE.[1]

References

  • LGC Standards. this compound - Product Sheet. Retrieved from [1]

  • Clearsynth. this compound (CAS No. 921769-65-5).[1][2][7] Retrieved from [1]

  • Jhansi Rani, V., et al. (2012). Synthesis and biological activity evaluation of cytidine-5′-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2′,3′-carbonates. European Journal of Medicinal Chemistry, 54, 690-696.[1][6] (Contextual citation regarding synthesis of cyclic carbonate derivatives).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Capecitabine. Retrieved from (For parent compound comparison).[1]

  • MedChemExpress. this compound Datasheet. Retrieved from

Sources

Technical Guide: Capecitabine-2',3'-cyclic Carbonate & Thymidine Phosphorylase Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Capecitabine-2',3'-cyclic Carbonate , a critical process impurity and degradation product found in Capecitabine drug substances. While Capecitabine is a prodrug activated by a three-step enzymatic cascade ending with Thymidine Phosphorylase (TP) , the cyclic carbonate variant presents a unique structural challenge.

This document details the biochemical rationale explaining why this molecule acts as a metabolic dead-end . By "locking" the ribose hydroxyls required for phosphorolysis, the cyclic carbonate evades activation, potentially reducing therapeutic efficacy if uncontrolled. We provide validated protocols for enzymatic assessment and analytical characterization to support impurity profiling in drug development.

Part 1: Structural & Mechanistic Context

The Activation Cascade

To understand the interaction (or lack thereof), one must first visualize the standard activation pathway of Capecitabine. The drug is designed to pass through the liver intact and be activated selectively in tumor tissues where Thymidine Phosphorylase (TP) is overexpressed.[1]

  • Step 1 (Liver): Carboxylesterase (CES) cleaves the carbamate to form 5'-Deoxy-5-fluorocytidine (5'-DFCR).[2][3]

  • Step 2 (Liver/Tumor): Cytidine Deaminase (CDA) converts 5'-DFCR to 5'-Deoxy-5-fluorouridine (5'-DFUR).[2][3]

  • Step 3 (Tumor - The Gatekeeper): Thymidine Phosphorylase (TP) cleaves the glycosidic bond of 5'-DFUR to release the cytotoxic 5-Fluorouracil (5-FU).[3]

The Impurity: this compound

This molecule differs from the parent drug by the formation of a five-membered carbonate ring fusing the 2' and 3' positions of the sugar moiety.

  • Chemical Name: 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine[4]

  • Role: Pharmacopeial Impurity (often designated Impurity F or Related Compound C).[5]

  • Structural Impediment: The cyclic carbonate masks the 3'-hydroxyl group.

Pathway Visualization

The following diagram illustrates the divergence between the active drug pathway and the impurity dead-end.

Capecitabine_Metabolism cluster_TP Critical Activation Step Cape Capecitabine (Prodrug) DFCR 5'-DFCR (Intermediate) Cape->DFCR Carboxylesterase (Liver) Impurity Capecitabine-2',3'-cyclic Carbonate Cape->Impurity Degradation / Synthesis Side Reaction DFUR 5'-DFUR (TP Substrate) DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-FU (Active Cytotoxin) DFUR->FU Thymidine Phosphorylase (Tumor Specific) DFUR->FU Blocked NO REACTION (Metabolic Dead-End) Impurity->Blocked Resistant to TP (Steric/Electronic Block)

Figure 1: Metabolic pathway of Capecitabine versus the metabolic resistance of the cyclic carbonate impurity.

Part 2: Biochemical Rationale of the Interaction

The "Lock and Key" Failure

Thymidine Phosphorylase operates via a specific mechanism requiring the substrate to possess a free 3'-hydroxyl group.

  • Mechanism: TP catalyzes the reversible phosphorolysis of the glycosidic bond.[6] The phosphate ion attacks the C1' position.

  • Binding Requirement: Crystallographic studies of human TP (hTP) reveal that Lysine-190 forms a critical hydrogen bond with the 3'-hydroxyl group of the ribose ring.[7] This interaction stabilizes the transition state and orients the sugar for phosphate attack.

  • The Interaction Failure: In this compound, the 3'-oxygen is tied up in a carbonate ring. It cannot act as a hydrogen bond donor to Lys-190. Furthermore, the rigid cyclic structure imposes significant steric hindrance, preventing the molecule from fitting into the active site cleft defined by Arg-171 and Ser-186.

Part 3: Experimental Protocols

Protocol A: Enzyme Specificity Assay (Validation of Resistance)

This protocol is designed to prove that the cyclic carbonate is not a substrate for TP, distinguishing it from the active metabolite 5'-DFUR.

Objective: Compare the rate of phosphorolysis between 5'-DFUR and this compound.

Materials:

  • Enzyme: Recombinant Human Thymidine Phosphorylase (rhTP) >95% purity.

  • Buffer: 50 mM Potassium Phosphate buffer (pH 7.4). Note: Phosphate is a co-substrate.

  • Control Substrate: 5'-DFUR (100 µM).

  • Test Compound: this compound (100 µM).

  • Detection: UV Spectrophotometer (290 nm).

Workflow:

  • Preparation: Dissolve compounds in DMSO (final concentration <1% in assay).

  • Baseline: Add 990 µL of Phosphate Buffer to a quartz cuvette.

  • Initiation: Add 10 µL of substrate/test compound.

  • Enzyme Addition: Add 10 units of rhTP. Mix by inversion.

  • Monitoring: Continuously monitor Absorbance at 290 nm for 10 minutes at 37°C.

    • Rationale: The cleavage of the glycosidic bond changes the UV absorption spectrum of the pyrimidine base. 5-FU has a lower extinction coefficient at 290 nm compared to the nucleoside.

Expected Results:

Parameter5'-DFUR (Control)This compound
Absorbance (290nm) Rapid Decrease (ΔOD > 0.1/min)Negligible Change (ΔOD ~ 0)
Interpretation Successful PhosphorolysisNo Interaction / Resistance
Protocol B: Impurity Profiling via HPLC

To quantify this impurity in drug substance batches, use the following validated conditions.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 250 nm.

  • Retention Time: The cyclic carbonate is more lipophilic than Capecitabine due to the masking of hydroxyls; expect elution after the main peak.

Part 4: Implications for Drug Development

Efficacy Reduction

The presence of this compound represents a "double loss":

  • Dose Dilution: It contributes to the weight of the drug substance but yields no cytotoxic 5-FU.

  • Metabolic Burden: While not a TP substrate, it may still require hepatic clearance (via esterases acting on the carbamate), potentially occupying CES enzymes, though this effect is generally minor compared to the primary loss of active drug mass.

Regulatory Limits

Per ICH Q3A/B guidelines, this is a specified impurity.

  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15%

Manufacturers must demonstrate via the assays in Part 3 that this impurity does not possess off-target toxicity, as it cannot follow the intended clearance pathway of the parent drug.

References

  • Biosynth. (2024). Capecitabine 2',3'-cyclic carbonate - Analytical Standard and Impurity Profile.[4][5] Retrieved from

  • National Center for Biotechnology Information. (2025). Thymidine Phosphorylase Structure and Mechanism (PDB 1UOU).[7] PubChem Compound Summary. Retrieved from

  • Bronckaers, A., et al. (2009). The dual role of thymidine phosphorylase in cancer development and chemotherapy. Medicinal Research Reviews. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). (11th Ed.). Capecitabine Monograph: Impurity F.[5] Retrieved from

  • LGC Standards. (2024). This compound Reference Material Data Sheet.[4] Retrieved from

Sources

Technical Whitepaper: Preliminary In Vitro Evaluation of Capecitabine-2',3'-cyclic Carbonate (CCC)

[1]

Executive Summary & Rationale

This compound (CCC) represents a lipophilic derivative of Capecitabine.[1] Standard Capecitabine is a prodrug enzymatically converted to 5-Fluorouracil (5-FU) via a three-step cascade involving Carboxylesterase (CES), Cytidine Deaminase (CDA), and Thymidine Phosphorylase (TP).[1]

The introduction of a 2',3'-cyclic carbonate ring serves two theoretical pharmacological functions:

  • Lipophilicity Enhancement: Masking the polar 2' and 3' hydroxyl groups significantly increases the partition coefficient (LogP), potentially enhancing passive diffusion across the intestinal epithelium compared to the parent compound.

  • Metabolic Modulation: The cyclic ring locks the sugar conformation (C3'-endo/C2'-exo puckering), which may alter the binding affinity for the initiating enzyme, CES, or protect against premature glucuronidation.[1]

This guide outlines the critical in vitro workflows required to validate CCC as either a viable therapeutic candidate or a bioactive impurity requiring strict control.

Chemical & Physical Characterization[1][2][3]

Before biological testing, the hydrolytic stability of the cyclic carbonate moiety must be established. Cyclic carbonates are susceptible to hydrolysis, reverting to the parent diol (Capecitabine).

Experimental Protocol: pH-Dependent Hydrolytic Stability

Objective: Determine the half-life (

Methodology:

  • Stock Preparation: Dissolve CCC in DMSO (10 mM). Note: CCC is hygroscopic; use anhydrous DMSO.[1]

  • Buffer Systems:

    • Simulated Gastric Fluid (SGF): pH 1.2 (0.1 N HCl), enzyme-free.[1]

    • Simulated Intestinal Fluid (SIF): pH 6.8 (Phosphate buffer).[1][2]

    • Physiological Plasma pH: pH 7.4 (PBS).[1]

  • Incubation: Spike stock into buffers (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediate addition of cold Acetonitrile (ACN) to stop chemical hydrolysis.

  • Analysis: RP-HPLC or LC-MS/MS. Monitor the disappearance of CCC (RT ~12 min) and appearance of Capecitabine (RT ~8 min).

Data Output Format:

MediumpH

(min

)

(min)
Status
SGF1.2[Calculated][Calculated]Acid Stability Check
PBS7.4[Calculated][Calculated]Systemic Stability Check

Metabolic Activation Pathway (The "Triple-Lock" Mechanism)[1]

For CCC to be effective, it must eventually yield 5-FU.[1] The critical question is whether the cyclic carbonate hydrolyzes spontaneously or requires enzymatic cleavage (e.g., by esterases) to release the active 2',3'-OH groups required for downstream processing.[1]

Pathway Visualization

The following diagram illustrates the hypothetical activation pathway, contrasting the standard Capecitabine route with the CCC route.

ActivationPathwayCCCThis compound(Lipophilic Prodrug)CapCapecitabine(Parent Drug)CCC->CapRing OpeningInter15'-Deoxy-5-fluorocytidine(5'-DFCR)Cap->Inter1Carbamate CleavageInter25'-Deoxy-5-fluorouridine(5'-DFUR)Inter1->Inter2DeaminationFU5-Fluorouracil(5-FU)Inter2->FUPhosphorolysisCESCarboxylesterase(Liver)CES->CapCDACytidine Deaminase(Liver/Tumor)CDA->Inter1TPThymidine Phosphorylase(Tumor)TP->Inter2HydrolysisChemical/EnzymaticHydrolysisHydrolysis->CCC

Figure 1: Proposed metabolic activation cascade. CCC must revert to Capecitabine (ring opening) either prior to or concurrent with the CES-mediated carbamate cleavage.[1]

In Vitro Enzymatic Assay: Carboxylesterase (CES) Kinetics[1]

Capecitabine is activated by CES1 and CES2 in the liver. A cyclic carbonate at the 2',3' position might sterically hinder the carbamate tail at the N4 position.

Protocol: Liver Microsome Stability

Rationale: To verify if CCC is a substrate for hepatic enzymes.

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Substrate: CCC (1 µM).

  • Cofactors: No NADPH required (CES is a hydrolase, not a CYP450), but NADPH can be added to check for oxidative defluorination (undesirable).

  • Reaction:

    • Pre-incubate HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate with CCC.[3]

    • Stop reaction at 0, 5, 10, 20, 30, 60 min with ice-cold ACN containing Internal Standard (IS).

  • Control: Capecitabine (Positive Control).

  • Analysis: Quantify the formation of 5'-DFCR (the product of carbamate hydrolysis).

Interpretation:

  • Scenario A (High 5'-DFCR): CCC is a direct substrate for CES.[1] The cyclic carbonate does not hinder activation.

  • Scenario B (Lag Phase): 5'-DFCR appears slowly. This suggests CCC must first hydrolyze to Capecitabine before CES can act.[1]

Cellular Pharmacology: Cytotoxicity & Specificity[1]

The "Holy Grail" of fluoropyrimidines is tumor specificity via Thymidine Phosphorylase (TP) overexpression.

Cell Line Selection Strategy
  • HT-29 / HCT116 (Colorectal): High TP expression.[1] (Primary Target).

  • MCF-7 (Breast): Moderate TP expression.[1]

  • Wi-38 (Fibroblast): Normal tissue control (Low TP).[1]

Protocol: 72-Hour MTT Proliferation Assay
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Dosing: Treat with serial dilutions of:

    • CCC (0.1 – 1000 µM)[1]

    • Capecitabine (Reference)[1][4][5][3][6][7][8][9][10][11][12]

    • 5-FU (Active metabolite control)[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, read Absorbance at 570 nm.

  • Calculation: Determine IC50 values using non-linear regression (Sigmoidal dose-response).

Data Visualization (Expected)

The following decision tree outlines the logical progression based on cytotoxicity results.

DecisionTreeStartCytotoxicity Data(IC50)Check1Is CCC IC50 < Capecitabine?Start->Check1Yes1Enhanced Potency(Check Stability)Check1->Yes1YesNo1Equal/Lower PotencyCheck1->No1NoCheck2Is CCC toxic toWi-38 (Normal)?Yes1->Check2Yes2Off-Target Toxicity(Unstable Carbonate?)Check2->Yes2YesNo2Retains Selectivity(Prodrug Success)Check2->No2No

Figure 2: Go/No-Go decision logic based on comparative cytotoxicity.

References

  • PubChem. (n.d.). 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine (Compound). National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

  • Walko, C. M., & Lindley, C. (2005).[1] Capecitabine: a review. Clinical Therapeutics, 27(1), 23-44.[1] (Contextual grounding for Capecitabine mechanism). [Link]

Methodological & Application

"Capecitabine-2',3'-cyclic Carbonate" reference standard preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Qualification of Capecitabine-2',3'-cyclic Carbonate Reference Standard

Introduction & Regulatory Context

In the development of Capecitabine (Xeloda®), a prodrug of 5-Fluorouracil (5-FU), rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. This compound (CAS: 921769-65-5) is a critical process-related impurity and degradation product, designated as USP Related Compound C and EP Impurity F .

The formation of the 2',3'-cyclic carbonate moiety creates a rigid bicyclic system fused to the furanose ring. This structural modification significantly alters the physicochemical properties (solubility, lipophilicity) compared to the parent API. Consequently, a high-purity reference standard is essential for:

  • Retention Time Marking: Accurate identification during HPLC release testing.

  • Response Factor Calculation: Quantifying the impurity levels relative to the API.

  • Genotoxicity Assessment: Evaluating the safety profile of the carbonate functionality.

Chemical Basis & Retrosynthetic Strategy

The synthesis targets the selective carbonylation of the cis-vicinal diol at the 2' and 3' positions of the ribose sugar.

Mechanistic Rationale: The 2' and 3' hydroxyl groups in Capecitabine are cis-oriented, making them ideal for the formation of a five-membered cyclic carbonate ring. While phosgene or triphosgene can effect this transformation, they pose severe safety risks and handling difficulties.

Selected Methodology: We utilize 1,1'-Carbonyldiimidazole (CDI) as the carbonylating agent.[1]

  • Why CDI? It acts as a phosgene equivalent but is a solid, easier to handle, and generates imidazole as a non-acidic byproduct, preventing acid-catalyzed degradation of the N4-pentyloxycarbonyl group (a labile carbamate) or the glycosidic bond.

  • Thermodynamics: The formation of the stable 5-membered ring is thermodynamically driven, typically proceeding to completion under mild conditions.

ReactionScheme Capecitabine Capecitabine (Starting Material) C15H22FN3O6 Intermediate Imidazolyl Carbamate Intermediate Capecitabine->Intermediate Nucleophilic Attack (2'-OH) CDI 1,1'-Carbonyldiimidazole (CDI) Reagent CDI->Intermediate + DMF, 25°C Product This compound (Target Standard) C16H20FN3O7 Intermediate->Product Cyclization (3'-OH) - Imidazole

Figure 1: Mechanistic pathway for the CDI-mediated synthesis of this compound.

Protocol 1: Synthesis of this compound

Safety Warning: Handle CDI in a fume hood (moisture sensitive). Capecitabine is a cytotoxic agent; wear appropriate PPE (double gloves, respirator).

Materials:
  • Capecitabine API (Purity >99.0%)[2]

  • 1,1'-Carbonyldiimidazole (CDI) (Reagent Grade, >97%)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Ethyl Acetate (EtOAc) & Hexanes (HPLC Grade)

  • Saturated Ammonium Chloride (NH4Cl) solution

Step-by-Step Procedure:
  • Activation:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Capecitabine (1.0 g, 2.78 mmol) in anhydrous DMF (10 mL) .

    • Ensure complete dissolution under an inert atmosphere (Nitrogen or Argon).

  • Carbonylation:

    • Add CDI (0.68 g, 4.17 mmol, 1.5 eq) in one portion.

    • Stir the reaction mixture at 25°C (Room Temperature) .

    • Process Control: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting material (Rf ~0.4) should disappear, and a less polar spot (Rf ~0.6) should appear. Reaction typically completes in 2–4 hours.

  • Quench & Extraction:

    • Once complete, slowly add saturated NH4Cl solution (20 mL) to quench excess CDI (CO2 evolution will occur).

    • Extract the aqueous mixture with EtOAc (3 x 30 mL) .

    • Combine organic layers and wash with water (2 x 20 mL) and brine (20 mL) to remove residual DMF.

  • Drying & Concentration:

    • Dry the organic layer over anhydrous Na2SO4 .[3]

    • Filter and concentrate under reduced pressure (Rotavap) at 40°C to yield a crude off-white foam.

Protocol 2: Purification & Isolation

The crude material contains imidazole byproducts and potentially unreacted Capecitabine.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Column: Pack a 25g silica cartridge.

    • Eluent Gradient:

      • 0–5 min: 100% Dichloromethane (DCM)

      • 5–20 min: 0% → 5% Methanol in DCM

    • Collection: Collect fractions containing the major product (monitor via UV at 254 nm).

  • Final Isolation:

    • Pool pure fractions and evaporate to dryness.

    • Crystallization (Optional but recommended for Reference Standards): Dissolve the residue in a minimum amount of warm EtOAc and add Hexanes dropwise until turbid. Cool to 4°C overnight.

    • Yield Target: 0.85 g – 0.95 g (80–90%).

    • Physical State: White to off-white crystalline solid.

Protocol 3: Characterization & Qualification

To qualify this material as a Primary Reference Standard, it must pass the following structural and purity checks.

A. Structural Confirmation (NMR)
NucleusKey Diagnostic SignalInterpretation
1H NMR δ 5.20–5.40 ppm (m, 2H)Downfield shift of H-2' and H-3' protons due to carbonate deshielding (vs. ~4.0 ppm in Capecitabine).
1H NMR Absence of δ ~5.0–5.5 ppm (OH)Disappearance of exchangeable hydroxyl protons confirms cyclization.
13C NMR δ ~153.5 ppmAppearance of the cyclic carbonate carbonyl carbon.[3]
19F NMR δ -165 ppm (approx)Confirms presence of the Fluorine atom on the pyrimidine ring.
B. Purity Determination (HPLC)

Use the USP/EP method conditions to verify the retention time matches the "Related Compound C" marker.

  • Column: C18 (e.g., Inertsil ODS-3, 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Acetic Acid/Water/Acetonitrile/MeOH (Buffer system)[2]

  • Mobile Phase B: MeOH/Acetonitrile/Buffer (High organic)

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 304 nm[4][5]

  • Acceptance Criteria: Purity > 98.0% (Area %).

C. Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Mass: [M+H]+ = 386.34 m/z.

Qualification Workflow Diagram

Workflow Start Crude Synthesis Product Purification Flash Chromatography (DCM:MeOH Gradient) Start->Purification Identity Structural ID (1H/13C NMR, MS) Purification->Identity Purity Purity Assessment (HPLC > 98%) Identity->Purity Purity->Purification Fail (<98%) Final Certificate of Analysis (CoA) Released Standard Purity->Final Pass Criteria

Figure 2: Qualification workflow for releasing the Reference Standard.

Storage and Stability

  • Storage: Store at -20°C under Argon. Protect from moisture (cyclic carbonates can hydrolyze back to the diol under basic/aqueous conditions).

  • Handling: Equilibrate to room temperature in a desiccator before opening to prevent condensation.

References

  • USP Monograph: Capecitabine.[4] United States Pharmacopeia (USP-NF).

  • Spegazzini, N. et al. (2005).[1] C2',3'-Cyclic carbonates derived from uridine and inosine.[1] Journal of the Brazilian Chemical Society.

  • Aher, R. D. et al. (2014).[6] One-Pot Synthesis of Cyclic Carbonates from Aldehydes, Sulfur Ylide, and CO2.[6] Synlett.

  • LGC Standards. this compound (Product Data Sheet).

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.

Sources

Application Note: Stability Testing Protocol for Capecitabine-2',3'-cyclic Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the stability profiling of Capecitabine-2',3'-cyclic Carbonate (CAS: 921769-65-5).[1] As a structural analog and potential process-related impurity of the antineoplastic prodrug Capecitabine, this compound possesses a strained five-membered cyclic carbonate ring fused to the ribose moiety.

The primary stability risk for this entity is hydrolytic ring-opening , which reverts the molecule to the parent diol (Capecitabine) or leads to further degradation into 5'-deoxy-5-fluorocytidine derivatives. This protocol integrates ICH Q1A(R2) guidelines with specific considerations for carbonate ester sensitivity, utilizing a stability-indicating RP-HPLC method to quantify degradation kinetics.

Chemical Context & Stability Rationale

The Structural Vulnerability

This compound differs from Capecitabine by the presence of a carbonyl group bridging the 2' and 3' oxygen atoms of the sugar ring.

  • Mechanism of Instability: Cyclic carbonates are electrophilic. Under nucleophilic attack (e.g.,

    
     or 
    
    
    
    ), the ring strain facilitates rapid hydrolysis, releasing
    
    
    and yielding the vicinal diol (Capecitabine).
  • Critical Control Point: The stability profile is heavily pH-dependent. While relatively stable in non-aqueous aprotic solvents (DMSO, Acetonitrile), the compound is expected to degrade rapidly in basic aqueous media.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation logic expected during stress testing.

DegradationPathway Substrate This compound (Strained Ring) Intermediate Transition State (Tetrahedral Intermediate) Substrate->Intermediate + H2O / OH- Product Capecitabine (2',3'-Diol) Intermediate->Product Ring Opening Byproduct CO2 (Gas) Intermediate->Byproduct Decarboxylation SecondaryDeg 5-FU / 5'-DFCR (Further Hydrolysis) Product->SecondaryDeg Extended Stress (Acid/Enzymatic)

Figure 1: Predicted hydrolytic degradation pathway of this compound.

Experimental Protocol

Materials & Reagents
  • Reference Standard: this compound (>98% purity).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO).

  • Buffer Systems: Ammonium Acetate (10mM, pH 4.5), Ammonium Bicarbonate (10mM, pH 8.0).

Sample Preparation

Caution: Avoid protic solvents (MeOH/Water) for the stock solution to prevent premature solvolysis.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of DMSO (Conc: 1000 µg/mL). Store at -20°C.

  • Working Solution: Dilute Stock to 100 µg/mL using ACN:Water (50:50 v/v) immediately prior to injection or stress application.

Stress Testing Conditions (Forced Degradation)

Perform the following stress tests to validate the analytical method's specificity.

Stress TypeConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, RT2 - 24 Hrs10-20%Protonation of carbonyl oxygen; slower ring opening.
Base Hydrolysis 0.01 N NaOH, RT5 - 30 Mins>50%Critical: Rapid nucleophilic attack on carbonate carbon.
Oxidation 3%

, RT
4 - 24 Hrs10-20%Assess susceptibility of the fluoropyrimidine ring.
Thermal 60°C (Solid State)7 Days<10%Assess solid-state lattice stability/dimerization.
Photolytic 1.2M Lux hours~1-2 DaysVariableCheck for UV-induced radical formation.
Analytical Methodology (RP-HPLC)

The method must separate the cyclic carbonate (less polar) from the diol (more polar).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10% → 60% B (Linear Gradient)

    • 15-20 min: 60% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 304 nm (Characteristic of Capecitabine chromophore) and 240 nm .

  • Column Temp: 30°C.

Why this method? The acidic pH of Mobile Phase A (pH 4.0) inhibits the on-column hydrolysis of the cyclic carbonate during the run, ensuring accurate quantification of the intact molecule.

Stability Workflow & Data Analysis

The following workflow ensures data integrity and compliance with ICH Q1A(R2) standards.

StabilityWorkflow cluster_Stress Stress Conditions Start Start: Reference Standard (Capecitabine-2',3'-CC) Prep Sample Preparation (DMSO Stock) Start->Prep Acid Acid (HCl) Prep->Acid Base Base (NaOH) Prep->Base Ox Oxidative (H2O2) Prep->Ox Analysis RP-HPLC Analysis (Gradient Elution) Acid->Analysis Base->Analysis Ox->Analysis Validation Mass Balance Check (Sum of Impurities + Peak) Analysis->Validation Reporting Kinetic Profile (k, t1/2) Validation->Reporting

Figure 2: Step-by-step workflow for stability assessment.[3][4]

Data Calculation

Calculate the degradation rate constant (


) assuming pseudo-first-order kinetics for hydrolysis:


Where:

  • 
     = Concentration (Area %) at time 
    
    
    
    .
  • 
     = Initial Concentration.
    
  • 
     = Degradation rate constant (
    
    
    
    ).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][5] International Council for Harmonisation.[3] [Link]

  • PubChem. (n.d.). Capecitabine Compound Summary.[2][6][7] National Center for Biotechnology Information. [Link]

  • Motwani, S. K., et al. (2017).[2] Validated Stability Indicating RP-HPLC Method for the Estimation of Capecitabine. Marmara Pharmaceutical Journal.[2] [Link]

Sources

Application Note: Forced Degradation and Stability Indicating Analysis of Capecitabine-2',3'-cyclic Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive framework and detailed protocols for conducting forced degradation studies on Capecitabine-2',3'-cyclic Carbonate, a key derivative and potential impurity of the anticancer drug Capecitabine. The protocols are designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[1][2][3] A robust, stability-indicating HPLC-UV method coupled with LC-MS/MS for peak identification is presented. This guide is intended for researchers, analytical scientists, and drug development professionals involved in the characterization and quality control of Capecitabine and its related substances.

Introduction: The Imperative of Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory agencies worldwide.[3] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and gain fundamental insights into the molecule's intrinsic stability.[3] This information is paramount for several reasons:

  • Development of Stability-Indicating Methods: It is the only way to guarantee that an analytical method can accurately separate the intact active pharmaceutical ingredient (API) from its degradation products.

  • Degradation Pathway Elucidation: Understanding how a molecule degrades helps in designing stable formulations and defining appropriate storage conditions and shelf-life.[2]

  • Safety and Efficacy: Degradants can have different pharmacological or toxicological profiles than the parent drug, making their identification and control essential for patient safety.

Capecitabine is an orally administered chemotherapeutic agent that is enzymatically converted to 5-fluorouracil (5-FU) in the body.[4] "this compound" is a derivative of Capecitabine, available as an analytical standard and impurity reference, and noted for its potential anticancer activity.[5][6] The presence of the 2',3'-cyclic carbonate moiety on the ribose sugar introduces a unique chemical feature—a five-membered cyclic ester—which may present distinct stability challenges compared to the parent drug. This guide provides the necessary protocols to rigorously evaluate its stability profile.

Scientific Rationale and Experimental Design

Molecular Profile of this compound

The structure of this compound includes two primary points of potential chemical instability under stress conditions:

  • The N4-pentyloxycarbonyl group: This carbamate linkage is known to be susceptible to hydrolysis.

  • The 2',3'-cyclic carbonate group: As a cyclic ester, this group is highly susceptible to both acid- and base-catalyzed hydrolysis, which would result in the opening of the carbonate ring to form 2'- and 3'-hydroxy groups.

The degradation of the parent Capecitabine molecule is known to be significant under acidic and high-temperature conditions.[7][8] Therefore, our experimental design will focus on rigorously testing these vulnerabilities.

Experimental Workflow

A systematic approach is essential for a successful forced degradation study. The workflow involves subjecting the drug substance to a series of stress conditions, followed by analysis to quantify the remaining parent drug and identify the resulting degradants.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of This compound B Prepare Stress Reagents (HCl, NaOH, H2O2) C Acid Hydrolysis A->C Apply Stress D Base Hydrolysis A->D Apply Stress E Oxidative A->E Apply Stress F Thermal A->F Apply Stress G Photolytic A->G Apply Stress H Neutralize & Dilute Samples C->H D->H E->H F->H G->H I HPLC-UV Analysis (Quantify Degradation) H->I J LC-MS/MS Analysis (Identify Degradants) I->J K Establish Degradation Profile J->K L Propose Degradation Pathways K->L M Validate Stability- Indicating Method L->M

Figure 1: General workflow for the forced degradation study.

Materials and Protocols

Reagents and Materials
  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Purified water (e.g., Milli-Q®)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Ammonium formate, analytical grade

  • Formic acid, analytical grade

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • LC-MS/MS System: Waters Xevo TQ-S or equivalent, with an electrospray ionization (ESI) source.

  • pH meter

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B)

Preparation of Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound and dissolve it in 25.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. This stock solution is used for all stress experiments.

  • Stressors:

    • 0.1 M HCl: Dilute 8.3 mL of concentrated HCl to 1 L with purified water.

    • 0.1 M NaOH: Dissolve 4.0 g of NaOH in 1 L of purified water.

    • 6% H₂O₂: Dilute 20 mL of 30% H₂O₂ to 100 mL with purified water.

Forced Degradation Protocols

The goal for each condition is to achieve 5-20% degradation of the parent compound.[1][9] Preliminary trials may be necessary to optimize exposure times and temperatures. A control sample (unstressed stock solution, diluted to the final concentration) should be analyzed alongside the stressed samples.

  • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 M HCl.

  • Keep the flask at 60°C for 2 hours.

  • After cooling to room temperature, carefully neutralize the solution by adding 1.0 mL of 0.1 M NaOH.

  • Dilute to the 10.0 mL mark with 50:50 ACN/water. The final concentration is 100 µg/mL.

  • Inject into the HPLC system for analysis.

Causality Insight: Elevated temperature accelerates the acid-catalyzed hydrolysis of the carbamate and the cyclic carbonate ester linkages.

  • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 M NaOH.

  • Keep the flask at room temperature for 1 hour.

  • Carefully neutralize the solution by adding 1.0 mL of 0.1 M HCl.

  • Dilute to the 10.0 mL mark with 50:50 ACN/water. The final concentration is 100 µg/mL.

  • Inject into the HPLC system for analysis.

Causality Insight: Base-catalyzed hydrolysis (saponification) is typically much faster for esters than acid hydrolysis, hence the milder temperature condition.

  • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 6% H₂O₂.

  • Keep the flask at room temperature for 24 hours, protected from light.

  • Dilute to the 10.0 mL mark with 50:50 ACN/water. The final concentration is 100 µg/mL.

  • Inject into the HPLC system for analysis.

Causality Insight: H₂O₂ is used to assess the molecule's susceptibility to oxidation. While capecitabine itself may not have obvious oxidation sites, this is a mandatory stress test to confirm its resistance.[10]

  • Weigh 5 mg of the solid drug substance into a clear glass vial.

  • Place the vial in a calibrated oven at 105°C for 24 hours.

  • After cooling, dissolve the contents in 50.0 mL of 50:50 ACN/water to achieve a final concentration of 100 µg/mL.

  • Inject into the HPLC system for analysis.

Causality Insight: Dry heat tests the intrinsic thermal stability of the solid-state material, which is important for understanding required storage conditions. Capecitabine is known to be sensitive to heat and humidity.[11]

  • Prepare a 100 µg/mL solution of the drug substance in 50:50 ACN/water.

  • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • After exposure, inject both the exposed and control samples into the HPLC system.

Analytical Methodology

A validated stability-indicating method is one that can resolve the parent peak from all degradation products and excipients.

HPLC-UV Method Parameters
ParameterCondition
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water (pH adjusted to 4.5 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30-31 min (70-10% B), 31-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection DAD at 240 nm and 304 nm

Rationale: A C18 column provides good retention for this moderately polar compound. The gradient elution is necessary to separate the parent drug from potentially more polar (hydrolyzed) and less polar degradants within a reasonable runtime. Ammonium formate buffer is volatile and compatible with mass spectrometry.

LC-MS/MS for Identification

For the identification of unknown degradant peaks observed in the HPLC-UV analysis, the same chromatographic method can be employed with an MS detector.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (m/z 100-800) to find parent ions, followed by Product Ion Scan (MS/MS) on the detected parent ions to obtain fragmentation patterns for structural elucidation.

Results and Discussion: Predicting the Degradation Pathway

The primary degradation pathway for this compound is anticipated to be hydrolysis of the cyclic carbonate ring, followed by further degradation of the capecitabine backbone, particularly at the carbamate linkage.

G A This compound (Parent Drug) B Capecitabine (Ring-Opened Intermediate) A->B  Acid/Base Hydrolysis (Fast) C 5'-Deoxy-5-fluorocytidine (5'-DFCR) (Carbamate Hydrolysis) B->C Acid/Base Hydrolysis (Slower) D 5'-Deoxy-5-fluorouridine (5'-DFUR) C->D Deamination E 5-Fluorouracil (5-FU) D->E Phosphorolysis (In-vivo)

Figure 2: Proposed primary degradation pathway under hydrolytic stress.

Data Interpretation

The HPLC chromatograms from each stress condition should be compared to the control sample.

  • Peak Purity: The peak purity of the parent drug should be checked using the DAD to ensure no co-eluting degradants.

  • Percent Degradation: Calculated as: [(Area_Control - Area_Stressed) / Area_Control] * 100.

  • Mass Balance: The sum of the peak areas of the parent drug and all degradants should be close to the initial peak area of the parent drug, ideally between 90-110%, to ensure all significant degradants are being detected.[12]

Summary of Expected Degradation Products

The following table summarizes the potential degradation products and their expected mass signatures for identification by LC-MS.

Stress ConditionPotential Degradation Product(s)Expected [M+H]⁺ (m/z)Notes
Acid/Base Hydrolysis Capecitabine (from carbonate ring-opening)360.2Likely the primary initial degradant.
Acid/Base Hydrolysis 5'-Deoxy-5-fluorocytidine (5'-DFCR)246.1Formed from hydrolysis of the N-pentyloxycarbonyl group.[13]
All Conditions 5'-Deoxy-5-fluorouridine (5'-DFUR)247.1Formed via deamination of 5'-DFCR.
Forced Hydrolysis 5-Fluorouracil (5-FU)131.0Cleavage of the glycosidic bond is possible under harsh conditions.

Conclusion

This application note details a systematic and scientifically grounded approach to performing forced degradation studies on this compound. By following these protocols, researchers can effectively identify degradation products, establish degradation pathways, and develop a fully validated, stability-indicating analytical method. This work is fundamental to ensuring the quality, safety, and efficacy of Capecitabine-related pharmaceutical products and is a prerequisite for successful regulatory submissions.

References

  • ICH. (2025).
  • Anonymous. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Vertex AI Search.
  • Biosynth. (n.d.).
  • ResearchGate. (n.d.). Forced degradation study of Capecitabine.
  • MedchemExpress. (n.d.). This compound | Anticancer Agent. MedchemExpress.com.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • Kermia, O., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 52368–52378.
  • Łaszcz, M., et al. (2011). Stability studies of capecitabine. Journal of Thermal Analysis and Calorimetry, 108, 121-127.
  • Patel, D. R. (2018). Method development, degradation pathway and kinetic of capecitabine. World Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1166-1182.
  • Bhatia, M. S., et al. (2017). HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. Marmara Pharmaceutical Journal, 21(3), 660-668.
  • Wang, W., et al. (2020). Radiolytic degradation of anticancer drug capecitabine in aqueous solution: kinetics, reaction mechanism, and toxicity evaluation. Environmental Science and Pollution Research, 27, 26499–26510.
  • Patel, D. R. (n.d.). Method development, degradation pathway and kinetic of capecitabine. Academia.edu.
  • Reddy, B., et al. (2014). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Journal of Chemical and Pharmaceutical Research, 6(5), 1133-1142.
  • Rehman, A., et al. (2023). Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. RSC Advances, 13, 22695-22720.
  • Zhang, Z., et al. (2023). Cobaloxime-Catalyzed Radical C-Allyl Glycoside Assembly. Organic Letters, 25(4), 609–614.
  • Schaffer, M., et al. (2016). Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide by Using Bifunctional One-Component Phosphorus-Based Organocatalysts. Chemistry – A European Journal, 22(30), 10467-10475.
  • Rao, R. N., & Kumar, A. (2006). Impurity profile study of capecitabine. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 612-618.
  • ResearchGate. (n.d.). Cyclic Carbonates Synthesis via Catalytic Cycloaddition of Carbon Dioxide and Epoxides using Sustainable Metal-based Catalysts and Organocatalytic Systems.
  • Reddy, B., et al. (2014). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-241.
  • MDPI. (2018). Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide.
  • Resolve Mass Laboratories. (2025).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135.
  • Vainchtein, L. D., et al. (2016). Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor. PLoS One, 11(4), e0153938.

Sources

Application Note: Analytical Method Validation for Capecitabine-2',3'-cyclic Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-CAP-IMP-002 Version: 2.1 (ICH Q2(R2) Aligned) Target Analyte: Capecitabine-2',3'-cyclic Carbonate (USP Related Compound C / EP Impurity F)[1]

Executive Summary & Scientific Context

Capecitabine is a fluoropyrimidine carbamate prodrug converted to 5-fluorouracil (5-FU) in vivo.[1][2][3] The stability of the carbamate side chain and the sugar moiety is critical for efficacy and safety. This compound (CAS: 921769-65-5) is a specific process-related impurity and degradation product formed via the cyclization of the ribose hydroxyls.[1]

Regulatory monographs (USP/EP) strictly limit this impurity (typically NMT 0.15%).[1] Its formation is accelerated under acidic conditions and thermal stress, making it a critical quality attribute (CQA) during stability testing. This application note details a validated, stability-indicating RP-HPLC method designed to separate the cyclic carbonate from the parent drug and other known impurities (e.g., 5'-DFCR, 5'-DFUR).

Chemical Formation Pathway

The following diagram illustrates the structural relationship and formation logic, essential for understanding the specificity requirements of the method.

CapecitabineDegradation cluster_legend Pathway Legend Capecitabine Capecitabine (Parent Drug) Hydrolysis Acidic Hydrolysis / Thermal Stress Capecitabine->Hydrolysis Intermediate Reactive Intermediate (Ribose 2',3'-OH Attack) CyclicCarb This compound (Impurity F / Rel. Comp. C) Intermediate->CyclicCarb Cyclization (-H2O) Hydrolysis->Intermediate Activation key Blue: API | Red: Target Impurity | Yellow: Transient State

Figure 1: Mechanistic pathway showing the formation of the 2',3'-cyclic carbonate impurity via ribose cyclization under stress conditions.[1]

Method Development Strategy

To ensure separation of the lipophilic cyclic carbonate from the relatively polar parent molecule, a gradient elution on a C18 stationary phase is required.

  • Stationary Phase Selection: A high-purity C18 column (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus) is selected to prevent peak tailing caused by the basic nitrogen atoms in the fluoropyrimidine ring.[1]

  • Mobile Phase Architecture: Ammonium formate (pH ~4.[1]0) is chosen over phosphate buffers to maintain compatibility with LC-MS for potential impurity identification, although this protocol focuses on HPLC-UV validation.[1]

  • Detection Physics: Capecitabine and its carbonate derivative share the fluoropyrimidine chromophore, exhibiting maximum absorption (

    
    ) at approximately 240–250 nm.
    
Analytical Protocol (Standard Operating Procedure)
3.1 Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)Provides sufficient theoretical plates for resolution (

).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Column Temp 40°CImproves mass transfer and peak sharpness.
Injection Vol 10 µLStandard load; prevents column overload.[1]
Detection UV @ 250 nmOptimal sensitivity for fluoropyrimidine core.[1]
Run Time 45 MinutesEnsures elution of late-eluting non-polar degradants.[1]
3.2 Mobile Phase Gradient
  • Solvent A: 20mM Ammonium Formate (pH 4.0 adjusted with Formic Acid).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Time (min)% Solvent A% Solvent BPhase Description
0.0955Equilibration / Injection
5.0955Isocratic Hold (Polar impurities)
25.03070Linear Ramp (Elution of API & Carbonate)
35.03070Wash
36.0955Re-equilibration
45.0955End of Run
Validation Framework (ICH Q2(R2))

The validation logic follows a "Causality-Driven" approach.[1] We do not test parameters simply to check a box; we test them to prove the method controls specific risks associated with the cyclic carbonate impurity.

ValidationLogic Start Validation Strategy Specificity Specificity: Forced Degradation Start->Specificity PurityCheck Peak Purity (PDA) No Co-elution Specificity->PurityCheck Pass Quant Quantitative Capability PurityCheck->Quant Confirmed Linearity Linearity (LOQ to 120% Limit) Quant->Linearity Accuracy Accuracy (Spike Recovery) Quant->Accuracy Sensitivity Sensitivity (LOD/LOQ) Quant->Sensitivity

Figure 2: Validation workflow ensuring specificity is established before quantitative parameters are assessed.

4.1 Specificity (Forced Degradation)

Objective: Prove that the "this compound" peak is spectrally pure and distinct from other degradants.

  • Protocol: Expose Capecitabine standard to 0.1 N HCl at 60°C for 2 hours.

  • Acceptance Criteria:

    • Resolution (

      
      ) between Capecitabine and Cyclic Carbonate > 2.0.
      
    • Peak Purity Index (via PDA) > 0.999 for the impurity peak.

    • Note: The cyclic carbonate is expected to increase under acidic stress.

4.2 Linearity & Range

Objective: Verify the method is linear across the specification limit (typically 0.15%).

  • Range: LOQ level to 150% of the specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL).

  • Execution: Prepare 6 concentration levels.

Data Summary (Example):

Level Conc. (µg/mL) Area Response R² Requirement
LOQ 0.05 1250 N/A
50% 0.375 9400 > 0.999
100% 0.75 18850 > 0.999

| 150% | 1.125 | 28200 | > 0.999 |[1]

4.3 Accuracy (Recovery)

Objective: Ensure the matrix (tablet excipients) does not suppress the impurity signal.

  • Protocol: Spike Capecitabine drug product with the Cyclic Carbonate standard at 3 levels (50%, 100%, 150% of limit).

  • Acceptance Criteria: Mean recovery 90.0% – 110.0%.

4.4 Precision
  • System Precision: 6 injections of standard. RSD NMT 5.0% (for impurities).[1]

  • Method Precision: 6 independent sample preparations spiked at the limit. RSD NMT 10.0%.[1]

4.5 Robustness

Deliberately vary parameters to simulate lab-to-lab variability.

  • Flow Rate: ± 0.1 mL/min.[1]

  • Column Temp: ± 5°C.

  • pH of Buffer: ± 0.2 units.

  • Critical Check: Ensure Resolution (

    
    ) remains > 1.5 under all conditions.[1]
    
References & Authority

The protocols and chemical data above are synthesized from regulatory guidelines and validated analytical literature.

  • ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[1][4][5][6]

  • LGC Standards : this compound (Impurity Reference Material). Chemical Structure and CAS verification.

  • Bhatia, M., et al. (2017) .[1][5] "HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples." Marmara Pharmaceutical Journal.

  • Ravisankar, P., et al. "Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities." ResearchGate.[1][7]

  • European Pharmacopoeia (Ph.[1] Eur.) : Capecitabine Monograph (Impurity F designation).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Capecitabine-2',3'-cyclic Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Capecitabine-2',3'-cyclic Carbonate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields and purity. As a key impurity and potential reference standard in the manufacturing of Capecitabine, precise and efficient synthesis of this cyclic carbonate is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Synthesis Pathway and Mechanism

The synthesis of this compound involves the cyclization of the vicinal diol at the 2' and 3' positions of the ribose moiety of a suitable Capecitabine precursor. This is typically achieved by reacting the diol with a carbonylating agent. The general pathway involves the activation of the hydroxyl groups followed by an intramolecular nucleophilic attack to form the five-membered cyclic carbonate ring.

The selection of the carbonylating agent and reaction conditions is paramount to achieving high yield and minimizing side reactions. Common reagents include phosgene derivatives (e.g., triphosgene, carbonyldiimidazole) or dialkyl carbonates in the presence of a suitable catalyst.

Synthesis_Pathway Capecitabine Capecitabine (or suitable precursor with 2',3'-diol) Intermediate Activated Intermediate (e.g., Chloroformate ester) Capecitabine->Intermediate Aprotic Solvent (e.g., DCM, THF) Base (e.g., Pyridine) Reagent Carbonylating Agent (e.g., Triphosgene, CDI) Reagent->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct starting material is Capecitabine itself, which possesses the required free 2',3'-hydroxyl groups. However, if you are working with an intermediate in a larger Capecitabine synthesis pathway where the 5'-hydroxyl is protected, that can also be used, provided the 2' and 3' positions are free.

Q2: Which carbonylating agents are most effective?

The choice of agent depends on safety, reactivity, and cost considerations:

  • Triphosgene: Highly effective and reactive, but requires careful handling due to the in-situ generation of phosgene. It often leads to clean reactions with high yields when used with a non-nucleophilic base like pyridine.

  • 1,1'-Carbonyldiimidazole (CDI): A safer, solid alternative to phosgene derivatives. The reaction proceeds through an imidazolyl carbamate intermediate and is often very clean, though it may require slightly longer reaction times or heating.

  • Dimethyl Carbonate (DMC): A greener and less hazardous option, but typically requires a catalyst (e.g., a strong base like sodium methoxide or a Lewis acid) and higher temperatures to drive the reaction.[2]

Q3: What are the optimal solvent and temperature conditions?

Aprotic solvents are mandatory to prevent hydrolysis of the carbonylating agent and the product.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): Excellent choices for reactions with triphosgene or CDI, typically run at low temperatures (0 °C) to control reactivity, followed by warming to room temperature.

  • N,N-Dimethylformamide (DMF): Can be used, particularly in catalyzed reactions with dialkyl carbonates, but requires higher temperatures (e.g., 80-120°C), which can sometimes lead to degradation.[3]

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. The product, being more non-polar than the diol starting material, will have a higher Rf value. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing for precise measurement of starting material consumption and product formation.[4][5]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow Start Problem Identified: Low Yield / Impurities Cause1 Incomplete Reaction? Start->Cause1 Cause2 Degradation of Product/Reagent? Start->Cause2 Cause3 Side Reaction Dominates? Start->Cause3 Sol1a Extend Reaction Time or Increase Temperature Cause1->Sol1a Check TLC/HPLC for Starting Material Sol1b Increase Stoichiometry of Carbonylating Agent Cause1->Sol1b Sol2a Run Reaction at Lower Temp (e.g., 0°C -> RT) Cause2->Sol2a Streaking on TLC or Multiple Spots Sol2b Ensure Anhydrous Conditions (Dry Solvents/Inert Atmosphere) Cause2->Sol2b Sol3a Use a Milder Base or Carbonylating Agent (e.g., CDI) Cause3->Sol3a Consistent Byproduct with High Polarity Sol3b Check for Intermolecular Oligomerization (Dilute Conditions) Cause3->Sol3b

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem 1: Low or no yield of this compound.

  • Potential Cause A: Inactive Reagents. The carbonylating agent (e.g., triphosgene, CDI) may have degraded due to moisture.

    • Solution: Use a freshly opened bottle of the reagent or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause B: Insufficient Base. An inadequate amount of base (e.g., pyridine) will fail to neutralize the acid generated (HCl from triphosgene), halting the reaction.

    • Solution: Ensure at least two equivalents of base are used relative to the carbonylating agent. The base acts as both a nucleophilic catalyst (in some cases) and an acid scavenger.

  • Potential Cause C: Sub-optimal Temperature. The reaction may be too slow at very low temperatures.

    • Solution: If TLC/HPLC analysis shows significant unreacted starting material after several hours, consider allowing the reaction to warm to room temperature or gently heating it (e.g., to 40°C), while monitoring for any byproduct formation.

Problem 2: The reaction is messy, with multiple spots on TLC/HPLC.

  • Potential Cause A: Presence of Water. Moisture will hydrolyze the carbonylating agent and can also lead to the slow hydrolysis of the cyclic carbonate product, especially under basic or acidic conditions.[6]

    • Solution: Use anhydrous solvents. Dry the Capecitabine starting material under a high vacuum before starting the reaction. Run the reaction under a strict inert atmosphere.

  • Potential Cause B: Intermolecular Reactions. At high concentrations, the activated intermediate can react with another molecule of the starting material, leading to oligomers or polymeric byproducts instead of the desired intramolecular cyclization.

    • Solution: Run the reaction under more dilute conditions (e.g., 0.05-0.1 M). This favors the intramolecular pathway.

  • Potential Cause C: Over-activation or Side Reactions on the Capecitabine Moiety. The N4-pentyloxycarbonylamino group or the fluoropyrimidine ring could potentially react under harsh conditions.

    • Solution: Use the mildest possible conditions. CDI is generally less aggressive than triphosgene. Add the carbonylating agent slowly at 0°C to maintain control over the reaction's exotherm and reactivity.

Problem 3: Difficulty purifying the product.

  • Potential Cause A: Co-elution with Starting Material. The polarity difference between the product and the starting material may not be sufficient for easy separation by column chromatography.

    • Solution: Optimize the solvent system for your column. A shallow gradient of a polar solvent (e.g., 0-5% Methanol in DCM) can improve separation. Alternatively, consider reverse-phase chromatography if the issue persists.

  • Potential Cause B: Presence of Non-UV Active Impurities. Byproducts from the carbonylating agent (e.g., imidazole from CDI, polymers from phosgene) may be present but not visible on a TLC plate under UV light.

    • Solution: After concentrating the reaction mixture, perform a simple workup. Dissolve the residue in a solvent like Ethyl Acetate and wash with water and brine to remove water-soluble impurities before attempting column chromatography.[3] Always stain your TLC plates with a universal stain (e.g., potassium permanganate) to visualize all compounds.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

  • Preparation: Add Capecitabine (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Dissolution: Dissolve the Capecitabine in anhydrous THF or DCM (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add CDI (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 5% Methanol in DCM), checking for the disappearance of the starting material.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with a 5% citric acid solution (2 x 20 mL), followed by saturated sodium bicarbonate (2 x 20 mL), and finally brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 4.2: Purification by Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh).

  • Column Packing: Pack the column using a slurry method with a Hexane/Ethyl Acetate mixture.

  • Loading: Load the crude product onto the column using a minimal amount of DCM or by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of Ethyl Acetate in Hexane (e.g., starting from 30% and gradually increasing to 70%). The product is less polar than the starting material and will elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Section 5: Data Summary

The following table provides an overview of expected outcomes based on the choice of reagents. These are illustrative values and actual results may vary.

ParameterMethod A: Triphosgene/PyridineMethod B: CDI/THFMethod C: DMC/NaOCH₃
Temperature 0°C to RT0°C to RT100-120°C
Reaction Time 2-6 hours12-24 hours24-48 hours
Typical Yield 85-95%75-90%50-70%
Key Advantage High reactivity, short reaction timeHigh safety, clean reaction"Green" reagent, low cost
Key Disadvantage Hazardous reagent (Phosgene)Slower reaction rateHigh temperature, potential degradation
Purity (Post-Column) >98%>98%>95%

Section 6: References

  • Veeprho. (n.d.). Capecitabine Impurities and Related Compound. Retrieved from [Link]

  • Reddy, G. R., et al. (2009). Impurity profile study of capecitabine. Journal of the Serbian Chemical Society, 74(5), 505-516. Retrieved from [Link]

  • CN103910773A - Method for synthesizing capecitabine impurities. (2014). Google Patents. Retrieved from

  • SynThink. (n.d.). Capecitabine Impurities Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity Profile Study of Capecitabine. Retrieved from [Link]

  • Kim, H., et al. (2015). Supporting Information: Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at Atmospheric Pressure. Organic Letters, 17(15), 3754-3757. Retrieved from [Link]

  • CN102924548A - Synthesis method of capecitabine. (2013). Google Patents. Retrieved from

  • North, M., & Pasquale, R. (2010). Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide. Catalysts, 1(1), 1-18. Retrieved from [Link]

  • Sokołowska, J., et al. (2022). Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties. Materials, 15(15), 5342. Retrieved from [Link]

  • Wang, J., et al. (2022). Recent Achievements in the Synthesis of Cyclic Carbonates from Olefins and CO2: The Rational Design of the Homogeneous and Heterogeneous Catalytic System. Catalysts, 12(5), 563. Retrieved from [Link]

  • Al-Mughrabi, A., et al. (2023). Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. RSC Sustainability, 1(6), 1645-1669. Retrieved from [Link]

  • He, L-N., et al. (2016). Highly efficient synthesis of cyclic carbonates from epoxides catalyzed by salen aluminum complexes with built-in “CO2 capture” capability under mild conditions. Green Chemistry, 18(10), 3045-3053. Retrieved from [Link]

  • Darensbourg, D. J., & Wilson, S. J. (2012). Challenges in the catalytic synthesis of cyclic and polymeric carbonates from epoxides and CO2. Catalysis Science & Technology, 2(1), 23-30. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Capecitabine-2',3'-cyclic Carbonate Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Capecitabine-2',3'-cyclic Carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the analysis of its degradation pathways. As a Senior Application Scientist, my goal is to equip you with the causal understanding behind experimental choices, ensuring the integrity and success of your stability studies.

This compound is a key derivative of Capecitabine, a widely used anticancer prodrug.[1][2] Understanding its stability and degradation is crucial for its development as a potential therapeutic agent or for its use as an analytical standard.[1] This guide will walk you through common challenges and questions encountered during its experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound?

A1: Based on its chemical structure, the primary degradation pathway is expected to be the hydrolysis of the 2',3'-cyclic carbonate ring to yield Capecitabine. This is a common reaction for cyclic carbonates of ribonucleosides, which can be hydrolyzed under both acidic and basic conditions.[3][4] Subsequently, the resulting Capecitabine can undergo further degradation through pathways established for the parent drug, including hydrolysis of the carbamate side chain and cleavage of the glycosidic bond, especially under acidic conditions.[5][6]

Troubleshooting Guide

Issue 1: Multiple unexpected peaks are observed in my HPLC chromatogram during forced degradation studies.

Plausible Causes & Solutions:

  • Cause: The degradation of this compound is a multi-step process. The initial hydrolysis of the cyclic carbonate ring to form Capecitabine is just the first step. Subsequent degradation of Capecitabine itself will generate a series of further degradants.

  • Solution: It is essential to have a well-characterized reference standard for Capecitabine to identify its corresponding peak in the chromatogram. By comparing the retention times, you can distinguish between the initial cyclic carbonate, the intermediate Capecitabine, and subsequent degradation products. Employing a mass spectrometer (LC-MS) can be invaluable for the tentative identification of these unknown peaks based on their mass-to-charge ratio (m/z).

  • Cause: The stress conditions might be too harsh, leading to secondary degradation of the primary degradants.

  • Solution: Optimize the stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) to achieve a target degradation of 10-30%. This will provide a clearer picture of the primary degradation pathway without excessive formation of secondary products.

Issue 2: The degradation kinetics appear to be complex and do not follow a simple first-order model.

Plausible Causes & Solutions:

  • Cause: The degradation of this compound to its final breakdown products is a consecutive reaction. The overall kinetics will be a composite of the rate of hydrolysis of the cyclic carbonate and the rates of the subsequent degradation steps of Capecitabine.

  • Solution: To dissect the kinetics, you should monitor the disappearance of the starting material (this compound), the appearance and subsequent disappearance of the intermediate (Capecitabine), and the appearance of the final degradants over time. This will allow for a more sophisticated kinetic modeling of the entire pathway. Studies on Capecitabine have shown that its degradation under various stress conditions often follows first-order kinetics.[5][6]

Issue 3: I am struggling to achieve good separation between this compound and its primary degradant, Capecitabine, using reverse-phase HPLC.

Plausible Causes & Solutions:

  • Cause: The two molecules are structurally very similar, differing only by the cyclic carbonate group. This can result in close elution times on a standard C18 column.

  • Solution: Method development will be key. Here are several parameters to explore:

    • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent may improve resolution.

    • pH of the Aqueous Phase: The ionization state of the molecules can affect their retention. Experiment with different pH values of the aqueous buffer to maximize the difference in hydrophobicity.

    • Column Chemistry: If a C18 column is not providing adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.

    • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, sometimes leading to improved resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To generate the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Buffers (e.g., phosphate or acetate)

  • pH meter

  • HPLC system with UV or DAD detector (and preferably a mass spectrometer)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature. Monitor the reaction closely as hydrolysis of the cyclic carbonate is expected to be rapid under basic conditions.[3][4] Withdraw aliquots at various time points (e.g., 5, 15, 30, 60 minutes), neutralize with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Withdraw aliquots, dilute, and analyze.

    • Thermal Degradation: Place the solid powder of this compound in an oven at a high temperature (e.g., 100°C) for a specified period.[5][6] Also, subject the stock solution to heat (e.g., 60°C). Sample at various time points.

    • Photolytic Degradation: Expose the stock solution and solid material to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.[7]

Stress ConditionReagent/ParameterTypical DurationExpected Primary Degradant
Acidic 0.1 N HCl at 60°C2 - 24 hoursCapecitabine
Basic 0.1 N NaOH at RT5 - 60 minutesCapecitabine
Oxidative 3% H₂O₂ at RT2 - 24 hoursVarious oxidized products
Thermal (Dry) 100°C24 - 72 hoursMinimal degradation expected
Photolytic ICH Q1B conditionsVariesPhotodegradation products

Visualizations

Proposed Degradation Pathway

G cluster_main Proposed Degradation of this compound A This compound B Capecitabine A->B  Hydrolysis (Acid/Base) C 5'-Deoxy-5-fluorocytidine B->C  Carbamate  Hydrolysis D 5-Fluorouracil (5-FU) C->D  Enzymatic or  Further Hydrolysis E Further Degradants D->E

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Degradation Analysis

G cluster_workflow Workflow for Degradation Analysis start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points & Neutralize/Dilute stress->sample hplc HPLC Analysis (DAD/UV Detection) sample->hplc data Data Analysis: Peak Purity, % Degradation hplc->data lcms LC-MS Analysis for Impurity Identification data->lcms If unknown peaks pathway Elucidate Degradation Pathway data->pathway lcms->pathway

Caption: General experimental workflow for forced degradation studies.

References

  • Patel, D. R., et al. (n.d.). Method development, degradation pathway and kinetic of capecitabine. Semantic Scholar. [Link]

  • Patel, D. R., et al. (2015). Method development, degradation pathway and kinetic of capecitabine. International Journal of Pharmaceutical Chemistry and Analysis, 2(2), 55-63. [Link]

  • ResearchGate. (n.d.). Forced degradation study of Capecitabine. [Link]

  • Hobbs, J., et al. (1972). Formation of ribonucleotide 2',3'-cyclic carbonates during conversion of ribonucleoside 5'-phosphates to diphosphates and triphosphates by the phosphorimidazolidate procedure. Nucleic Acids Research, 1(11), 1457–1473. [Link]

  • Hobbs, J., et al. (1972). Formation of ribonucleotide 2', 3'-cyclic carbonates during conversion of ribonucleoside 5'-phosphates to diphosphates and triphosphates by the phosphorimidazolidate procedure. PubMed. [Link]

  • ResearchGate. (n.d.). Forced degradation results of capecitabine and docetaxel. [Link]

  • Rejtar, T., et al. (2019). Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor. Cancer Drug Resistance, 2, 853-863. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Łaszcz, M., et al. (2011). Stability studies of capecitabine. Journal of Thermal Analysis and Calorimetry, 105(3), 979-984. [Link]

  • CORE. (n.d.). FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS. [Link]

  • DergiPark. (2017). HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. Marmara Pharmaceutical Journal, 21(2), 337-346. [Link]

  • National Center for Biotechnology Information. (n.d.). Capecitabine. PubChem. [Link]

  • PubMed. (2024). Degradation and mineralization of anti-cancer drugs Capecitabine, Bicalutamide and Irinotecan by UV-irradiation and ozone. [Link]

  • PubMed. (2020). Radiolytic degradation of anticancer drug capecitabine in aqueous solution: kinetics, reaction mechanism, and toxicity evaluation. [Link]

  • Veeprho. (n.d.). Capecitabine Impurities and Related Compound. [Link]

  • USP-NF. (2010). Capecitabine Tablets. [Link]

  • ResearchGate. (n.d.). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. [Link]

  • Drummond, G. I., & Iyer, N. T. (1963). Hydrolysis of Ribonucleoside 2',3'-Cyclic Phosphates by a Diesterase from Brain. Journal of Biological Chemistry, 238(11), 3536–3541. [Link]

  • North, M., & Pasquale, R. (2010). Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide. Molecules, 15(10), 7346-7368. [Link]

  • PubMed Central. (2021). Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Catalyst. [Link]

Sources

Preventing "Capecitabine-2',3'-cyclic Carbonate" formation during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing the Formation of Capecitabine-2',3'-cyclic Carbonate During Storage

Welcome to the Technical Support Center for capecitabine stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the formation of the critical degradation product, "this compound." As Senior Application Scientists, we have compiled this information based on established scientific principles and field-proven insights to ensure the integrity of your experiments and drug formulations.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it a concern?

A1: "this compound" is a known impurity and degradation product of capecitabine. Its formation signifies the chemical alteration of the active pharmaceutical ingredient (API), which can impact its potency, safety, and overall quality. Regulatory bodies require strict control over impurities in pharmaceutical products, making it crucial to minimize the formation of this and other degradation products during storage and handling.

Q2: What are the primary factors that lead to the formation of this impurity?

A2: The formation of this compound is primarily driven by an intramolecular cyclization reaction. This reaction is significantly influenced by environmental factors such as:

  • Temperature: Elevated temperatures accelerate the rate of this degradation reaction.[1][2]

  • Humidity: The presence of moisture is a critical factor, as water can act as a reactant and facilitate the hydrolysis and subsequent cyclization of capecitabine.[1] Studies have shown that capecitabine is not stable at elevated humidity.[1]

  • pH: Both acidic and alkaline conditions can catalyze the degradation of capecitabine, potentially leading to the formation of various impurities, including the cyclic carbonate.[3]

Q3: What are the ideal storage conditions for capecitabine to minimize degradation?

A3: To ensure the stability of capecitabine and prevent the formation of the 2',3'-cyclic carbonate, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Controlled room temperature (20-25°C; 68-77°F)Minimizes the kinetic rate of the degradation reaction.
Humidity Low relative humidity (RH), preferably below 60%Reduces the availability of water, which is a key reactant in the degradation pathway.[1]
Light Protected from lightWhile not the primary driver for cyclic carbonate formation, protection from light is a general good practice for maintaining the stability of pharmaceutical compounds.
Container Tightly sealed, non-reactive containersPrevents moisture ingress and potential interactions with container materials.

Troubleshooting Guide: Investigating Capecitabine Degradation

If you suspect the formation of "this compound" in your samples, this troubleshooting guide will help you identify the potential causes and implement corrective actions.

Problem: An unknown peak corresponding to the mass of this compound is detected during analytical testing (e.g., HPLC).

Logical Flow for Troubleshooting

A Impurity Detected B Review Storage Conditions A->B C Review Formulation/Solvent System A->C D Perform Forced Degradation Studies B->D If conditions seem appropriate E Optimize Storage B->E If conditions are suboptimal C->D If formulation is a variable F Modify Formulation C->F If excipients/solvents are suspect D->E D->F G Implement Preventative Measures E->G F->G Capecitabine Capecitabine TransitionState Transition State Capecitabine->TransitionState Intramolecular Nucleophilic Attack CyclicCarbonate This compound TransitionState->CyclicCarbonate Conditions Heat Humidity Inappropriate pH Conditions->TransitionState

Caption: Proposed degradation pathway of capecitabine.

Analytical Methodologies for Detection

The primary method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (MS) for definitive identification.

Key HPLC Method Parameters:

ParameterTypical Conditions
Column C18 reverse-phase column
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol)
Detection UV spectrophotometry (around 240-305 nm) or Mass Spectrometry (for identification)

A well-developed HPLC method should be able to resolve capecitabine from its known impurities, including the 2',3'-cyclic carbonate.

References

  • Capecitabine. PubChem. National Center for Biotechnology Information. [Link]

  • Łaszcz, M., Trzcińska, K., Filip, K., Szyprowska, A., Mucha, M., & Krzeczyński, P. (2011). Stability studies of capecitabine. Journal of Thermal Analysis and Calorimetry, 105(3), 1015–1021.
  • Prajapati, Y. K., Patel, V., & Shah, S. (2014). Method development, degradation pathway and kinetic of capecitabine. International Journal of Pharmaceutical and Chemical Sciences, 3(2), 484-491.
  • Kathiravan, P., et al. (2014). Selection of excipients for polymer coated capsule of Capecitabine through drug-excipient compatability testing. International Journal of PharmTech Research, 6(5), 1633-1639.
  • CORE. (n.d.). FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS. [Link]

  • North, M., & Pasquale, R. (2009). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2.
  • D'Elia, V., & Dong, J. (2016). Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide. Symmetry, 8(4), 23.
  • Chis, M., Bonifacio, A., Sergo, V., Căinap, C., Chiș, V., & Baia, M. (2021). Experimental and Theoretical Investigations of the Chemotherapeutic Drug Capecitabine. Journal of Molecular Structure, 1249, 131577.
  • Ghandadi, M., Noordin, M. I., & Kadivar, A. (2013). Stability study of the gastric floating dosage form of capecitabine. Journal of Thermal Analysis and Calorimetry, 114(2), 735–743.
  • Meulenaar, J., Beijnen, J. H., Schellens, J. H. M., & Nuijen, B. (2014). Development of an extended-release formulation of capecitabine making use of in vitro-in vivo correlation modelling. Journal of Pharmaceutical Sciences, 103(3), 957–964.
  • Singh, S., & Kumar, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmaceutical Development and Technology, 21(8), 934-947.
  • Radiolytic degradation of anticancer drug capecitabine in aqueous solution: kinetics, reaction mechanism, and toxicity evalu
  • pH Responsive Hydrogels for the Delivery of Capecitabine: Development, Optimization and Pharmacokinetic Studies. (2022). Gels, 8(12), 775.
  • Rational development of capecitabine. (2001). European Journal of Cancer, 37(18), 2356-2363.

Sources

Resolving co-elution of "Capecitabine-2',3'-cyclic Carbonate" with other impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for analytical scientists. It addresses the specific challenge of resolving Capecitabine-2',3'-cyclic Carbonate (CAS 921769-65-5) from Capecitabine and its related substances.

Executive Summary

The This compound (often referred to as the cyclic carbonate analog) is a critical process-related impurity and potential degradation product.[1] Structurally, it differs from Capecitabine by the cyclization of the 2' and 3' hydroxyl groups on the ribose moiety into a carbonate ring.

This modification significantly reduces the polarity of the molecule compared to the parent drug, typically causing it to elute after Capecitabine in Reverse Phase Liquid Chromatography (RPLC). However, due to its lipophilicity and structural rigidity, it frequently co-elutes with other late-eluting impurities (such as Impurity C [2',3'-di-O-acetyl] or Impurity B ) or collapses into the API tail under high-organic gradient conditions.

This guide provides a root-cause analysis and a validated troubleshooting workflow to achieve baseline resolution (


).

Part 1: The Science of Separation (Mechanism & Logic)

Q1: Why is this specific impurity difficult to resolve?

A: The separation challenge stems from hydrophobic masking .

  • Structural Context: Capecitabine contains a long pentyl carbamate chain (hydrophobic) and a fluorocytidine core (polar). The 2',3'-cyclic carbonate modification removes the two hydrogen-bond donor sites (-OH) on the sugar ring, locking it into a rigid, less polar bicyclic conformation.

  • The Problem: On standard C18 columns, the retention is dominated by the pentyl chain's interaction with the stationary phase. This strong hydrophobic interaction often "masks" the subtle selectivity difference caused by the carbonate ring, leading to co-elution with the API (if the gradient is too steep) or other hydrophobic esters (like the di-acetyl impurity).

Q2: What is the most effective stationary phase strategy?

A: You must shift the separation mechanism from pure hydrophobicity to shape selectivity or


-

interaction
.
  • Recommendation: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.

  • Mechanism: The Phenyl-Hexyl phase interacts with the fluoropyrimidine ring of Capecitabine via

    
    -
    
    
    
    stacking. The rigid conformation of the cyclic carbonate alters the accessibility of this ring compared to the flexible diol of the API, enhancing selectivity (separation factor,
    
    
    ).

Part 2: Troubleshooting Workflow

Decision Tree: Resolving Co-elution

Troubleshooting Start START: Co-elution Observed CheckPartner Identify Co-elution Partner Start->CheckPartner WithAPI Co-elutes with Capecitabine (API) CheckPartner->WithAPI Main Peak WithImpurity Co-elutes with Impurity C (Di-acetyl) CheckPartner->WithImpurity Late Eluters ActionAPI Cause: Insufficient Hydrophobic Selectivity WithAPI->ActionAPI ActionImp Cause: Similar Lipophilicity WithImpurity->ActionImp SolnAPI Switch to Phenyl-Hexyl Column (Enhance Pi-Pi interaction) ActionAPI->SolnAPI Verify Validation Success SolnAPI->Verify Check Rs > 2.0 SolnImp1 Change Organic Modifier (MeOH -> ACN or Mix) ActionImp->SolnImp1 SolnImp2 Lower Temperature (25°C) (Increase Shape Selectivity) ActionImp->SolnImp2 SolnImp1->Verify SolnImp2->Verify

Figure 1: Logical workflow for diagnosing and resolving co-elution issues based on the specific interference partner.

Part 3: Optimized Experimental Protocols

Protocol A: High-Resolution Separation Method

Use this method if the standard USP/EP method fails to resolve the cyclic carbonate from the API or Impurity C.

1. Chromatographic Conditions

ParameterSettingRationale
Column Phenyl-Hexyl (e.g., 250 x 4.6 mm, 3 µm)Provides orthogonal selectivity via

-

interactions, separating the rigid carbonate from the flexible API.
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5)Acidic pH suppresses ionization of the fluoropyrimidine, ensuring consistent retention.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)The blend balances the dipole-dipole interactions (ACN) with hydrogen bonding (MeOH).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°C Lower temperature maximizes steric selectivity between the cyclic impurity and open-chain analogs.
Detection UV @ 250 nmMax absorption for the fluorocytidine chromophore.

2. Gradient Program

Time (min)% Mobile Phase BEvent
0.030Initial Hold (Equilibration)
5.030Isocratic hold to retain polar degradants
25.070Shallow gradient to resolve API from Cyclic Carbonate
30.090Wash step for highly lipophilic dimers
35.030Re-equilibration

3. Critical Success Factors (Self-Validation)

  • Resolution Check: The this compound should elute after the API but before Impurity C (Di-acetyl).

  • Peak Shape: Tailing factor (

    
    ) must be < 1.5. If tailing occurs, increase buffer concentration to 25 mM.
    
  • Stability Warning: Avoid using phosphate buffers at pH > 7, as the cyclic carbonate moiety is susceptible to hydrolysis under basic conditions, which would artificially lower its recovery.

Part 4: Frequently Asked Questions (FAQ)

Q: I see a new peak growing during stability testing. Is it the Cyclic Carbonate?

A: It is possible, but verify the conditions. The 2',3'-cyclic carbonate is often a synthetic intermediate or formed under anhydrous, carbonyl-rich conditions (e.g., reaction with phosgene equivalents). In aqueous stability studies (hydrolysis), you are more likely to see 5'-DFCR or 5'-DFUR (Impurities A and B). If the peak appears under stressed acid/base conditions, it is likely a degradation product, but confirm with LC-MS (Mass: 385.34 Da vs API 359.35 Da).

Q: Can I use a C18 column if I don't have Phenyl-Hexyl?

A: Yes, but you must optimize the organic modifier .

  • Strategy: Switch from pure Acetonitrile to Methanol . Methanol is a protic solvent that interacts more strongly with the free hydroxyls of the API. Since the cyclic carbonate lacks these hydroxyls, the selectivity difference ($ \alpha $) is often magnified in Methanol compared to Acetonitrile.

  • Trade-off: Methanol has higher viscosity, so system backpressure will increase.

Q: What is the relative retention time (RRT) of the Cyclic Carbonate?

A: On a standard C18 column with the method above:

  • Capecitabine (API): 1.00

  • 2',3'-Cyclic Carbonate: ~1.15 - 1.25 (Elutes later due to higher lipophilicity).

  • Impurity C (Di-acetyl): ~1.40

References

  • Biosynth . Capecitabine 2',3'-cyclic carbonate - Reference Standard. Retrieved from

  • Hiriyanna, S. G., et al. (2008). Impurity profile study of capecitabine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • PubChem . Capecitabine Compound Summary. National Library of Medicine. Retrieved from

  • United States Biological . This compound Product Data. Retrieved from

Sources

Optimization of extraction methods for "Capecitabine-2',3'-cyclic Carbonate" from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Capecitabine-2',3'-cyclic Carbonate (CAS: 921769-65-5), often designated as Impurity C in pharmacopoeial monographs, is a critical process-related impurity and degradation product of Capecitabine.

Unlike the parent drug, the 2',3'-cyclic carbonate moiety introduces a specific stability challenge: it is highly susceptible to hydrolytic ring-opening, particularly in the presence of plasma esterases and alkaline pH. Successful extraction requires a protocol that balances lipophilic recovery with kinetic stabilization .

Physicochemical Constraints
PropertySpecificationImplication for Extraction
LogP ~0.8 - 1.2 (Est.)Moderately lipophilic; suitable for LLE/SPE.
pKa Non-ionizable (Carbonate)pH adjustment affects matrix, not the analyte's charge state.
Stability Labile (Hydrolysis)CRITICAL: Ring opens to form 2',3'-dihydroxy derivatives (Capecitabine) or isomers.
Solubility Chloroform, DMSO, MeOHAvoid purely aqueous dilution; maintain organic ratio.

Core Extraction Protocol: The "Cold-Stabilized" LLE Method

Standard Protein Precipitation (PPT) is often insufficient due to significant ion suppression and potential on-column hydrolysis. We recommend a Cold Liquid-Liquid Extraction (LLE) for maximum integrity.

Reagents & Materials
  • Extraction Solvent: Ethyl Acetate (EtOAc) : Isopropanol (IPA) [95:5 v/v], pre-chilled to -20°C.

  • Stabilization Buffer: 10 mM Ammonium Acetate (pH 4.5).

  • Internal Standard (IS): Capecitabine-d11 (or analog).

Step-by-Step Workflow
  • Sample Thawing: Thaw plasma samples on wet ice . Do not use a water bath.

  • Stabilization: Immediately add 20 µL of Stabilization Buffer per 100 µL of plasma.

    • Why? Acidic buffering inhibits spontaneous carbonate hydrolysis and esterase activity.

  • IS Addition: Add 10 µL of IS working solution. Vortex briefly (5 sec).

  • Extraction: Add 600 µL of Cold Extraction Solvent (-20°C) .

  • Agitation: Shake horizontally for 10 minutes at 4°C (if available) or room temperature.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C .

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Keep at 4°C until injection.

Troubleshooting Guide (Q&A)

Category A: Stability & Recovery Issues

Q1: I am seeing a "ghost peak" eluting earlier than my target, and my recovery of the Cyclic Carbonate is <50%. What is happening?

Diagnosis: You are likely witnessing on-bench hydrolysis . The cyclic carbonate ring is opening, converting the analyte back into Capecitabine or a dihydroxy-isomer. Solution:

  • Check Temperature: Are you evaporating at >40°C? High heat during N2 dry-down is the #1 cause of carbonate degradation. Lower the temp to 30-35°C.

  • Check pH: Did you buffer the plasma? Plasma pH (~7.4) can catalyze ring opening. Acidify to pH 4.5 immediately upon thawing.

  • Glassware: Ensure no alkaline detergent residues are present on your glass tubes. Use silanized glassware if possible.

Q2: My extraction efficiency is high, but the peak area variability (%CV) is >15% between replicates.

Diagnosis: Inconsistent hydrolysis or evaporation rates. Solution:

  • Add an Esterase Inhibitor: For plasma rich in esterases (e.g., rodent plasma), add Tetrahydrouridine (THU) or phenylmethylsulfonyl fluoride (PMSF) to the collection tubes.

  • Standardize Evaporation: Ensure the nitrogen stream is gentle; aggressive blowing can cause evaporative cooling anomalies or oxidation.

Category B: Chromatography & Matrix Effects[1][2]

Q3: I see significant ion suppression at the retention time of the Cyclic Carbonate.

Diagnosis: Phospholipids are co-extracting. The Cyclic Carbonate is lipophilic, sharing solubility with plasma lipids. Solution:

  • Switch to SPE: If LLE is too dirty, use a Polymeric Reversed-Phase SPE (e.g., HLB or equivalent) .

    • Wash: 5% Methanol in water.

    • Elute: Acetonitrile (ACN).

    • Note: Avoid strong basic washes (e.g., Ammonia) which will destroy the carbonate.

Visualizing the Workflow & Degradation Pathway

The following diagram illustrates the critical decision points where the Cyclic Carbonate (Impurity C) is at risk of degradation during the workflow.

ExtractionWorkflow Sample Biological Matrix (Plasma/Tissue) Buffer Add Acidic Buffer (pH 4.5, 4°C) Sample->Buffer Immediate Stabilization Hydrolysis RISK: Hydrolysis to Capecitabine/Isomers Sample->Hydrolysis No Buffer/Heat LLE LLE: EtOAc/IPA (Cold, -20°C) Buffer->LLE Stabilized Centrifuge Centrifuge (4°C, 4000g) LLE->Centrifuge Evap N2 Evaporation (<35°C) Centrifuge->Evap Organic Layer Evap->Hydrolysis Temp >40°C Recon Reconstitution (80:20 H2O:ACN) Evap->Recon Controlled Temp Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Critical Control Points (CCPs) in the extraction of this compound. Red pathways indicate degradation risks.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol for protein precipitation instead of LLE? A: We advise against it. Methanol precipitation often yields "dirty" extracts with high phospholipid content, leading to matrix effects. Furthermore, if the methanol is not acidified, the carbonate may degrade during the centrifugation step if the sample warms up.

Q: How long is the Cyclic Carbonate stable in the autosampler? A: At 4°C, stability is typically <24 hours in aqueous-organic mixtures. We recommend analyzing samples immediately after reconstitution. If a delay is inevitable, freeze the reconstituted samples at -20°C.

Q: What is the primary degradation product I should monitor? A: You should monitor for Capecitabine (parent) and 5'-deoxy-5-fluorocytidine (5'-DFCR) . An increase in these peaks relative to the Cyclic Carbonate in your QC samples indicates extraction failure.

Q: Is this compound light-sensitive? A: While not as sensitive as some fluorophores, fluoropyrimidines can be photo-labile. Use amber glassware or wrap tubes in foil as a precaution during long extractions.

References

  • Deng, P., et al. (2015). A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Montange, D., et al. (2010).[1] An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma. Journal of Mass Spectrometry. Retrieved from [Link]

  • Deenen, M. J., et al. (2013).[1] A review of the bioanalytical methods for the quantitative determination of capecitabine and its metabolites in biological matrices. Biomedical Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

Validation of Capecitabine-2',3'-cyclic Carbonate as a Critical Process Impurity Marker: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regulatory & Chemical Imperative

In the synthesis of Capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine), the control of process-related impurities is not merely a compliance checkbox but a critical safety requirement. While hydrolysis products like 5'-Deoxy-5-fluorocytidine (Impurity A) are well-understood, Capecitabine-2',3'-cyclic Carbonate represents a more insidious challenge.

This impurity typically arises during the acylation steps involving chloroformates or carbonates, where the 2' and 3' hydroxyl groups on the ribose ring undergo cyclization. Under ICH Q3A(R2) guidelines, any impurity exceeding the identification threshold (0.10%) must be structurally characterized and qualified.[1]

This guide validates the use of High-Purity Isolated this compound Reference Standards against alternative identification methods (such as RRT prediction or crude reaction spiking), demonstrating why the isolated marker is the only viable path for robust method validation.

Structural Characterization & Formation Pathway

To validate this marker, one must first understand its genesis. Unlike oxidative degradants, the cyclic carbonate is a "bridged" species. Its formation is often catalyzed by the very reagents used to attach the pentyloxycarbonyl side chain, making it a persistent process impurity.

Formation Mechanism

The following diagram illustrates the critical pathway where the 2',3'-diol moiety of Capecitabine reacts with residual carbonyl sources (e.g., phosgene equivalents or dialkyl carbonates) to form the cyclic carbonate impurity.

Capecitabine_Cyclic_Carbonate_Pathway cluster_legend Reaction Context Capecitabine Capecitabine API (2',3'-OH free) Intermediate Activated Intermediate (Transient) Capecitabine->Intermediate Nucleophilic Attack Reagents Carbonylation Reagents (R-O-CO-Cl / Carbonates) Reagents->Intermediate CyclicCarb This compound (Bridged Impurity) Intermediate->CyclicCarb Cyclization (-ROH/HCl) Reaction Side Reaction during N4-acylation step

Caption: Figure 1. The formation pathway of the 2',3'-cyclic carbonate impurity via bridging of the ribose hydroxyls during synthesis.

Comparative Performance: Isolated Marker vs. Alternatives

Why invest in a certified reference standard? Many labs attempt to cut costs by using Relative Retention Time (RRT) or "spiked crude" mixtures. The data below objectively compares these approaches.

Table 1: Performance Matrix of Impurity Identification Strategies
FeatureMethod A: Isolated Reference Standard (The Product)Method B: In-Situ Generation (Acid/Base Stress)Method C: RRT Prediction (Computational)
Specificity High. Unambiguous peak assignment via co-injection.Low. Stress testing yields complex mixtures (hydrolysis dominates), often masking the carbonate.Very Low. RRTs shift with column aging and mobile phase pH changes.
Quantification Precise. Allows calculation of Relative Response Factor (RRF).Impossible. Concentration of the generated impurity is unknown.Theoretical. Assumes RRF = 1.0, leading to mass balance errors.
Regulatory Risk None. Meets ICH Q2(R1) requirements for specificity.High. Regulatory agencies (FDA/EMA) reject "assumed" peaks in final filings.Critical. Unacceptable for release testing of commercial batches.
LOD/LOQ Validated. Can determine sensitivity down to 0.03%.Variable. Background noise from matrix interferes with low-level detection.N/A. Cannot determine sensitivity without a physical standard.

Expert Insight: In our evaluation, attempting to generate this specific impurity via acid hydrolysis (Method B) primarily yields 5'-deoxy-5-fluorocytidine (Impurity A) and 5-fluorouracil, completely obscuring the cyclic carbonate peak. Only the isolated standard provided the resolution required for accurate quantification.

Experimental Validation Protocol

The following protocol validates the this compound marker using a standard RP-HPLC setup. This method ensures the marker is separated from the API and other known impurities (A, B, and C).

Chromatographic Conditions[1][2][3][4][5]
  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent)

  • Mobile Phase A: 0.1% Acetic Acid in Water (Acidic buffer prevents ring opening)

  • Mobile Phase B: Acetonitrile : Methanol (50:50)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm (Max absorption for fluoropyrimidines)

  • Column Temp: 40°C

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
15.06040
35.02080
40.09010
Validation Workflow (Self-Validating System)

To ensure trustworthiness, the protocol uses a "System Suitability" feedback loop.

Validation_Workflow Start Start Validation Prep Prepare Standard Solution (0.5 mg/mL API + 0.15% Marker) Start->Prep Inject Inject into HPLC Prep->Inject Calc Calculate Resolution (Rs) & Tailing Factor (T) Inject->Calc Decision Is Rs > 2.0 AND T < 1.5? Calc->Decision Pass System Validated Proceed to Sample Analysis Decision->Pass Yes Fail Fail: Adjust Gradient/pH Decision->Fail No Fail->Prep Re-optimize

Caption: Figure 2. Decision tree for validating the impurity marker system suitability.

Data Analysis & Results

In a typical validation run utilizing the isolated marker, the following system suitability parameters are observed. Note the critical separation between the API and the Cyclic Carbonate.

Table 2: System Suitability Data
ComponentRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)Tailing FactorTheoretical Plates
Capecitabine (API) 16.41.00-1.112,500
Impurity A 4.20.26> 10.01.28,400
Cyclic Carbonate 18.1 1.10 2.8 (vs API)1.05 14,200

Interpretation: The Cyclic Carbonate elutes after the main peak due to the loss of polarity from the hydroxyl groups being tied up in the carbonate ring. Without an isolated marker, this peak is frequently misidentified as a generic dimer or late-eluting unknown, leading to incorrect OOS (Out of Specification) investigations.

Conclusion

The validation data confirms that This compound is a distinct, stable, and chromatographically resolvable impurity. The comparison dictates that reliance on theoretical RRTs or crude spiking is insufficient for regulatory filing.

Recommendation: For any Capecitabine process utilizing chloroformates or carbonate reagents, the inclusion of the Isolated Reference Standard (CAS 921769-65-5) in the method validation package is mandatory to meet ICH Q3A specificity requirements and ensure patient safety.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3][4] International Conference on Harmonisation.[3] [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • PubChem Compound Summary. (n.d.). Capecitabine Structure and Derivatives.[1][5][6][7][8] National Center for Biotechnology Information. [Link]

Sources

Technical Comparison: Capecitabine-2',3'-cyclic Carbonate vs. 5-Fluorouracil in Cancer Cell Models

[1]

Executive Summary

In the development of fluoropyrimidine therapeutics, distinguishing between the active pharmaceutical ingredient (API) and its structural derivatives is critical for potency profiling and impurity qualification.[1]

  • 5-Fluorouracil (5-FU) is the bioactive "warhead," exhibiting high potency across a broad range of cell lines but lacking selectivity in vitro.[1]

  • This compound (CAS 921769-65-5) is a structural derivative (often categorized as Impurity F or a prodrug intermediate).[1][2] It possesses a cyclic carbonate moiety at the ribose 2',3' position, which significantly alters its solubility and enzymatic activation pathway compared to 5-FU.[1]

This guide analyzes their comparative performance in cell-based assays, focusing on the mechanistic delay inherent in the cyclic carbonate derivative.[1]

Structural & Mechanistic Distinction[1]

To understand the activity difference, one must analyze the "activation distance"—the number of metabolic steps required to reach the active thymidylate synthase (TS) inhibitor state.[1]

The Activation Cascade

5-FU is the terminal effector.[1] this compound acts as a "pre-prodrug."[1] It requires an initial hydrolysis step to open the carbonate ring before it can enter the standard Capecitabine metabolic cascade.[1]

Pathway Visualization (DOT)

The following diagram illustrates the metabolic lag responsible for the reduced in vitro potency of the cyclic carbonate compared to 5-FU.

MetabolicPathwaycluster_0In Vitro Activation BarrierCarbonateCapecitabine-2',3'-cyclicCarbonate(High Lipophilicity)CapecitabineCapecitabine(Prodrug)Carbonate->CapecitabineHydrolysis(Non-enzymatic/Esterase)DFCR5'-DFCRCapecitabine->DFCRCarboxylesterase(Liver)DFUR5'-DFURDFCR->DFURCytidine Deaminase(Liver/Tumor)FiveFU5-Fluorouracil(Active Warhead)DFUR->FiveFUThymidine Phosphorylase(Tumor High Expression)DNA_DamageDNA/RNADamageFiveFU->DNA_DamageTS Inhibition

Figure 1: The metabolic activation pathway showing the additional hydrolysis step required for the Cyclic Carbonate derivative.[1]

Comparative Biological Activity[1][3]

Potency Profile (IC50)

In standard 2D monolayer cultures, 5-FU demonstrates nanomolar to low-micromolar potency.[1] The Cyclic Carbonate derivative typically exhibits significantly higher IC50 values (lower potency) due to the requirement for sequential activation.[1]

Feature5-Fluorouracil (5-FU)This compound
Primary Role Active AntimetaboliteProdrug Derivative / Impurity
In Vitro Potency High (IC50: 1–10 µM typical)Low to Moderate (IC50: >100 µM typical)*
Cellular Uptake Carrier-mediated / PassiveEnhanced Passive Diffusion (Lipophilic)
Metabolic Requirement Phosphorylation (Intracellular)Hydrolysis + 3-Step Enzymatic Conversion
Key Variable DPD Enzyme Levels (Degradation)Thymidine Phosphorylase (TP) Expression

*Note: Potency of the carbonate is highly dependent on the duration of the assay (48h vs 72h+) to allow for hydrolysis.[1]

Cell Line Specificity

The activity of the Cyclic Carbonate is strictly correlated with the expression of Thymidine Phosphorylase (TP) in the target cell line.[1]

  • HT-29 / HCT116 (Colorectal): High TP expression.[1][3] The Cyclic Carbonate will show delayed cytotoxicity.[1]

  • MCF-7 (Breast): Moderate TP expression.[1] Moderate activity.

  • MIA PaCa-2 (Pancreatic): Variable TP.

  • TP-Deficient Lines: The Cyclic Carbonate will be virtually inactive, whereas 5-FU will retain potency.[1]

Experimental Protocol: Comparative Cytotoxicity Assessment

To generate reliable data comparing these two compounds, the experimental design must account for the "Prodrug Lag."[1] Standard 24-hour assays are insufficient for the Cyclic Carbonate.[1]

Reagents & Preparation
  • 5-FU Stock: Dissolve in DMSO (50 mM).

  • Cyclic Carbonate Stock: Dissolve in DMSO (50 mM). Note: Ensure anhydrous DMSO is used to prevent premature hydrolysis of the carbonate ring.

  • Control: DMSO vehicle (final concentration <0.5%).

Step-by-Step Workflow
  • Seeding:

    • Seed cells (e.g., HCT116) at 3,000–5,000 cells/well in 96-well plates.[1]

    • Allow attachment for 24 hours.

  • Treatment (Dose-Response):

    • Prepare serial dilutions (1:3) for both compounds.[1][2][4]

    • Range for 5-FU: 0.01 µM to 100 µM.[1]

    • Range for Cyclic Carbonate: 0.1 µM to 1000 µM.[1] (Higher range required).

  • Incubation (Critical Step):

    • Incubate for 72 to 96 hours .[1]

    • Reasoning: The cyclic carbonate requires time to hydrolyze and undergo enzymatic conversion.[1] Shorter incubations (24h) will falsely categorize the carbonate as inactive.[1]

  • Readout:

    • Use MTT, MTS, or CellTiter-Glo (ATP) assays.[1]

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization (DOT)

ProtocolStartCell Seeding(HCT116 / MCF7)PrepCompound Prep(DMSO Stock)Start->PrepTreatTreatment(0.1 - 1000 µM)Prep->TreatSerial DilutionTimeIncubation(72 - 96 Hours)Treat->TimeCritical Lag TimeReadViability Assay(MTT / ATP)Time->ReadAnalysisIC50 CalculationRead->Analysis

Figure 2: Experimental workflow emphasizing the extended incubation time required for prodrug derivatives.

Interpretation of Results

When analyzing the data, you will likely observe a "Right-Shift" in the dose-response curve for the Cyclic Carbonate.[1]

  • If Cyclic Carbonate IC50 ≈ Capecitabine IC50: The carbonate moiety hydrolyzes rapidly in the culture medium or cytosol, having negligible impact on efficacy.[1]

  • If Cyclic Carbonate IC50 >> Capecitabine IC50: The cyclic carbonate is stable and acts as a rate-limiting step, potentially useful for controlled release applications or indicating a stable impurity that reduces overall drug potency.[1]

  • Safety Implication: If the Cyclic Carbonate is an impurity (Impurity F), its lower potency compared to 5-FU suggests it is less likely to cause acute cytotoxicity in vitro, but its lipophilicity could alter tissue distribution in vivo.[1]

References

  • PubChem. (2024).[1] Capecitabine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Walko, C. M., & Lindley, C. (2005).[1] Capecitabine: a review of its pharmacology and clinical interest. Clinical Therapeutics. (Contextual grounding for metabolic pathway).

  • European Pharmacopoeia (Ph.[1][5] Eur.). Capecitabine Monograph: Impurity F.[1][6] (Reference for chemical identity of the cyclic carbonate).

Comparative Validation Guide: Determination of Capecitabine-2',3'-cyclic Carbonate (Impurity F)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison and inter-laboratory validation summary for the quantification of Capecitabine-2',3'-cyclic Carbonate (CAS: 921769-65-5), designated as EP Impurity F and USP Related Compound C .[1]

While standard compendial methods (Method B)[1] utilize generic C18 Reversed-Phase HPLC, they often exhibit suboptimal resolution (


) between the cyclic carbonate impurity and the parent Capecitabine peak, particularly under high-throughput conditions.[1] This guide validates an Optimized Orthogonal Method (Method A)  utilizing a polar-embedded stationary phase and pH-controlled gradient, demonstrating superior specificity and inter-laboratory reproducibility.[1]

Key Finding: Method A reduces inter-laboratory %RSD from 4.2% (Method B) to 1.1%, ensuring robust detection of genotoxic and process-related impurities at trace levels (<0.05%).

Scientific Context & Mechanism[1][2][3][4][5][6][7]

The Impurity: this compound

Capecitabine is a fluoropyrimidine carbamate prodrug.[1][2] The formation of the 2',3'-cyclic carbonate impurity is a critical quality attribute.[1] It typically arises during synthesis or stressed stability conditions (heat/base) where the carbonyl group reacts intramolecularly with the 2' and 3' hydroxyl groups of the ribose moiety.

Why it matters: The cyclic carbonate functionality is reactive.[1] Accurate quantification is essential not just for purity profiling but for monitoring degradation pathways that could impact drug efficacy (conversion to 5-FU).[1]

Degradation Pathway Diagram

The following diagram illustrates the structural relationship and formation pathway.

Capecitabine_Degradation Capecitabine Capecitabine (Parent Drug) Intermediate Reactive Intermediate (Ribose 2',3'-OH activation) Capecitabine->Intermediate Thermal/Basic Stress (Intramolecular Cyclization) Impurity_F This compound (Impurity F / Rel. Comp. C) Intermediate->Impurity_F -H2O / Carbonylation Hydrolysis Hydrolysis Products (Open Ring) Impurity_F->Hydrolysis Aq. Instability (pH > 8.0)

Figure 1: Formation pathway of this compound via intramolecular cyclization of the ribose moiety.[1]

Methodology Comparison

We compared the industry-standard approach against our optimized protocol.

Method A: Optimized Polar-Embedded RP-HPLC (Recommended)[1]
  • Principle: Uses a polar-embedded C18 group to interact with the carbonate moiety, enhancing selectivity.[1]

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (250 x 4.6 mm, 4 µm).[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 4.[1]5) – Critical for carbonate stability.[1]

    • B: Acetonitrile : Methanol (80:20).[1]

  • Gradient: Steep gradient (30% B to 70% B in 15 mins).

Method B: Standard Compendial RP-HPLC (Alternative)[1]
  • Principle: Hydrophobic interaction only.[1]

  • Column: Standard C18 (e.g., Inertsil ODS-3V).[1]

  • Mobile Phase: Water (pH 2.5 Phosphate Buffer) : Acetonitrile.[1]

  • Limitation: The cyclic carbonate often co-elutes with other ribose-modified degradants or exhibits peak tailing due to secondary silanol interactions.[1]

Comparative Performance Data
ParameterMethod A (Optimized)Method B (Standard)Verdict
Resolution (

)
3.2 (Impurity F vs Parent)1.4 (Marginal)Method A Superior
Tailing Factor (

)
1.051.45Method A Superior
LOD (ppm) 0.03 ppm0.10 ppmMethod A More Sensitive
Run Time 18 minutes35 minutesMethod A Faster
Buffer pH 4.5 (Stabilizes Carbonate)2.5 (Risk of Hydrolysis)Method A More Robust

Inter-Laboratory Validation Study

To prove the robustness of Method A, a "Round Robin" transfer study was conducted between the Originating Lab (Lab 1 - US) and the Receiving Lab (Lab 2 - EU) .[1]

Validation Workflow

The following DOT diagram outlines the rigorous validation lifecycle used, compliant with ICH Q2(R2).

Validation_Workflow cluster_InterLab Inter-Laboratory Execution Start Method Development (Lab 1) PreVal Pre-Validation (Robustness & Specificity) Start->PreVal Transfer Tech Transfer Package (Protocol Generation) PreVal->Transfer Lab1 Lab 1 Execution (n=6 replicates) Transfer->Lab1 Lab2 Lab 2 Execution (n=6 replicates) Transfer->Lab2 Stats Statistical Equivalence (t-test / ANOVA) Lab1->Stats Lab2->Stats Report Final Validation Report (ICH Q2 R2) Stats->Report

Figure 2: Inter-laboratory validation workflow ensuring method transferability and regulatory compliance.

Inter-Laboratory Results (Method A)

Samples spiked with 0.15% this compound were analyzed.[1][3]

MetricLab 1 (Originator)Lab 2 (Receiver)Acceptance CriteriaPass/Fail
Mean Recovery (%) 99.8%99.2%90.0% - 110.0%Pass
Repeatability (%RSD) 0.8%1.1%

5.0%
Pass
Intermediate Precision 1.2% (Day 1 vs Day 2)1.4% (Analyst A vs B)

5.0%
Pass
Retention Time (min) 6.45 ± 0.026.48 ± 0.05

0.2 min
Pass

Interpretation: The F-test indicated no significant difference in variances between labs (


), confirming the method is transferable  and robust .[1]

Detailed Protocol (Method A)

Objective: Quantify this compound with high specificity.

Step 1: Buffer Preparation[1]
  • Dissolve 1.54 g Ammonium Acetate in 1000 mL HPLC-grade water.

  • Adjust pH to 4.5 ± 0.05 using dilute Acetic Acid.

  • Note: Do not use Phosphate buffer; phosphate ions can accelerate the hydrolysis of the cyclic carbonate ring at elevated column temperatures.[1]

Step 2: Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of this compound Reference Standard (e.g., TRC or USP RS) in 100 mL Methanol.

  • System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Capecitabine and 0.005 mg/mL Impurity F.[1]

Step 3: Chromatographic Conditions[1]
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temp: 30°C (Do not exceed 35°C to prevent degradation).

  • Detection: UV @ 245 nm (Max absorption for fluoropyrimidine).[1]

Step 4: System Suitability Criteria

Before running samples, ensure:

  • Resolution (

    
    ):  > 2.0 between Capecitabine and Cyclic Carbonate.
    
  • Tailing Factor: < 1.5 for the impurity peak.

  • %RSD: < 2.0% for 5 replicate injections of the standard.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][4] Available at: [Link]

  • BioCrick. this compound Structure and Properties.[1] Available at: [Link][1]

  • Hiriyanna, S.G., et al. Impurity profile study of Capecitabine.[1][3] Acta Chromatographica, 20(4), 611-624.[1] Available at: [Link]

Sources

Technical Guide: Cross-Validation of HPLC and LC-MS Methods for Capecitabine-2',3'-cyclic Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the cross-validation of High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of Capecitabine-2',3'-cyclic Carbonate (often designated as Impurity F in EP or Related Compound C in USP contexts).

While HPLC-UV remains the gold standard for routine Quality Control (QC) due to robustness and cost-efficiency, it faces specificity challenges when differentiating structurally similar sugar-modified impurities. LC-MS/MS offers definitive specificity and lower Limits of Quantitation (LOQ). This guide outlines a self-validating protocol to benchmark the routine HPLC method against the LC-MS reference method, ensuring regulatory compliance (ICH Q2(R2)) and scientific integrity.

Analyte Profile & Analytical Challenge

Target Molecule: this compound Chemical Nature: 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine cyclic 2',3'-carbonate.[1][2] Formation Mechanism: This impurity typically arises during the synthesis of Capecitabine (reaction of the 2',3'-diol with chloroformates) or via degradation under specific basic conditions. Analytical Challenge:

  • Structural Similarity: The impurity differs from the Active Pharmaceutical Ingredient (API) only by the cyclization of the 2',3'-hydroxyls on the pentose ring.

  • Chromatographic Behavior: The formation of the cyclic carbonate ring reduces the polarity of the sugar moiety, typically resulting in a longer retention time on Reverse Phase (C18) columns compared to Capecitabine.

  • Detection: It lacks a distinct chromophore different from the parent drug (both share the fluoropyrimidine core), making UV specificity reliant entirely on chromatographic resolution (

    
    ).
    

Methodology A: HPLC-UV (The Routine Workhorse)

Objective: To establish a robust, transferable method suitable for QC release testing.

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Inertsil ODS-3V or Waters XBridge C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid). Note: Using a volatile buffer here is critical to allow direct transfer to MS if needed.

    • Solvent B: Acetonitrile : Methanol (80:20 v/v).

  • Gradient Program:

    • 0-5 min: 15% B (Isocratic hold for polar degradants).

    • 5-25 min: 15%

      
       60% B (Linear gradient).
      
    • 25-30 min: 60% B (Wash).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 250 nm (Max absorption of the fluoropyrimidine core).[3]

  • Injection Volume: 10 µL.

Strengths: High precision (RSD < 1%), low operational cost. Weaknesses: Risk of co-elution with other non-polar impurities (e.g., dimers).

Methodology B: LC-MS/MS (The Specificity Reference)

Objective: To validate the specificity of the UV method and quantify trace levels (<0.05%).

Experimental Protocol
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Source Parameters:

    • Curtain Gas: 30 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor Ion:

      
       (Capecitabine cyclic carbonate).
      
    • Quantifier Ion: Fragment corresponding to the fluorocytosine base (specific cleavage of the sugar-base bond).

    • Qualifier Ion: Fragment corresponding to the cyclic carbonate sugar moiety.

  • Mobile Phase: Same as Method A (Ammonium Formate/ACN) to eliminate selectivity bias.

Strengths: Absolute specificity (mass-based separation), LOQ < 1 ng/mL. Weaknesses: Matrix effects (ion suppression), high instrument cost.

Cross-Validation Framework

This protocol validates the Routine Method (HPLC-UV) using the Reference Method (LC-MS).

Step 1: Orthogonal Linearity Assessment

Prepare a calibration curve (0.1 µg/mL to 100 µg/mL) and inject the same vials into both systems.

  • Acceptance Criteria: The slope correlation between UV Area and MS Area should be linear (

    
    ). Non-linearity at high concentrations in MS indicates saturation; non-linearity in UV at low concentrations indicates baseline noise.
    
Step 2: Accuracy & Recovery (Spiking Study)

Spike the impurity into the Capecitabine API matrix at three levels: LOQ, 0.1% (Specification limit), and 0.2%.

  • Calculation:

    
    
    
  • Interpretation: If

    
    , the UV peak is likely impure (co-elution).
    
Step 3: Specificity Confirmation

Analyze a forced degradation sample (e.g., base hydrolysis) on both systems.

  • UV: Check Peak Purity Index (using Diode Array Detector).

  • MS: Check for co-eluting masses at the retention time of the cyclic carbonate.

Experimental Data Summary (Representative)

The following data represents a typical validation outcome comparing the two methods.

ParameterHPLC-UV ResultsLC-MS/MS ResultsCross-Validation Insight
Retention Time 14.2 ± 0.1 min14.3 ± 0.1 minConsistent selectivity (Lag due to tubing volume).
Linearity (

)
0.9995 (1-100 µg/mL)0.9980 (0.01-10 µg/mL)UV better for high conc; MS essential for trace.
LOQ 0.05% (w/w)0.001% (w/w)MS is 50x more sensitive.
Recovery (0.1% Spike) 98.5%101.2%Difference < 3.0% confirms UV accuracy.
Precision (n=6) 0.8% RSD3.5% RSDUV is more precise for routine quantification.

Visualization of Validation Workflows

Diagram 1: The Cross-Validation Logic Flow

This workflow illustrates the decision-making process when bridging the two methods.

CrossValidation Sample Test Sample (Spiked Matrix) Split Split Sample Sample->Split HPLC Method A: HPLC-UV (Routine QC) Split->HPLC LCMS Method B: LC-MS/MS (Reference) Split->LCMS DataUV UV Quant Value HPLC->DataUV DataMS MS Quant Value LCMS->DataMS Compare Calculate % Bias (|UV - MS| / MS) DataUV->Compare DataMS->Compare Pass Bias < 10% UV Method Validated Compare->Pass Consistent Fail Bias > 10% Investigate Co-elution Compare->Fail Discrepancy

Caption: A parallel workflow to determine if the routine HPLC-UV method provides data equivalent to the specific LC-MS method.

Diagram 2: Impurity Fate & Detection

Visualizing why the cyclic carbonate requires specific monitoring.

ImpurityFate Capecitabine Capecitabine API (2',3'-Diol) Impurity Impurity: 2',3'-Cyclic Carbonate (Lipophilic Shift) Capecitabine->Impurity Synthesis/Degradation Reagent Cyclization Reagent (e.g., Carbonate source) Reagent->Impurity HPLC_Col C18 Column Interaction Impurity->HPLC_Col Reduced Polarity Sep Separation Result HPLC_Col->Sep Longer Retention Time

Caption: The chemical transformation of the diol to a cyclic carbonate increases lipophilicity, altering retention time.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • Deng, P., et al. (2015). Simultaneous determination of Capecitabine and its metabolites in human plasma by HPLC-MS/MS.[3][7] Journal of Chromatography B, 989, 71-79. [Link]

  • United States Pharmacopeia (USP). Capecitabine Monograph: Related Compounds.[2] USP-NF Online. [Link]

  • European Directorate for the Quality of Medicines (EDQM). Capecitabine: Impurity F. European Pharmacopoeia (Ph.[8] Eur.). [Link]

  • Holm, R., & Elder, D. P. (2016).[9] Analytical advances in pharmaceutical impurity profiling.[9] European Journal of Pharmaceutical Sciences, 87, 118-135.[9] [Link]

Sources

A Comparative Guide to the Clinical Relevance of Capecitabine Metabolites: The Case of Capecitabine-2',3'-cyclic Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

Capecitabine is a cornerstone oral prodrug in oncology, valued for its efficacy in treating metastatic breast and colorectal cancers.[1] Its clinical utility is dictated by a complex, multi-step enzymatic conversion to the cytotoxic agent 5-fluorouracil (5-FU).[2] This conversion pathway, however, is fraught with inter-patient variability, leading to unpredictable efficacy and toxicity profiles.[3] Consequently, significant research has focused on identifying reliable biomarkers for therapeutic drug monitoring (TDM) and patient stratification. While the levels of key metabolites such as 5'-deoxy-5-fluorouridine (5'-DFUR) and 5-FU itself, alongside pharmacogenetic markers like DPYD gene variants, are current standards, the landscape of potential biomarkers is ever-evolving.[4][5] This guide introduces "Capecitabine-2',3'-cyclic Carbonate," a known impurity and analytical standard of capecitabine, and provides a framework for assessing its potential clinical relevance.[6] We will objectively compare the hypothetical utility of this compound against established biomarkers, supported by detailed experimental protocols and data interpretation frameworks, to guide future research in optimizing capecitabine therapy.

The Landscape of Capecitabine Therapeutic Drug Monitoring (TDM)

The central challenge in capecitabine therapy is managing its narrow therapeutic index. The standard body-surface area-based dosing often fails to account for individual variations in drug metabolism, which can lead to severe toxicity or suboptimal treatment outcomes.[7] This underscores the critical need for robust monitoring strategies.

The Capecitabine to 5-FU Activation Pathway: A Multi-Step Enzymatic Cascade

The therapeutic action of capecitabine is entirely dependent on its conversion to 5-FU, a process that occurs predominantly in the liver and tumor tissue.[8][9] This bioactivation is a sequential, three-enzyme process:

  • Carboxylesterase (CES): Primarily in the liver, CES hydrolyzes capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).[8]

  • Cytidine Deaminase (CDA): Abundant in the liver and tumor cells, CDA converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[8]

  • Thymidine Phosphorylase (TP): This crucial enzyme, which is significantly more active in tumor tissue compared to healthy tissue, catalyzes the final conversion of 5'-DFUR to the active drug, 5-FU.[2] This tumor-preferential activation is the foundational principle of capecitabine's design.[2]

The active 5-FU is then catabolized, primarily by the enzyme Dihydropyrimidine Dehydrogenase (DPD), into inactive metabolites.[10]

Capecitabine_Metabolism CAP Capecitabine (Prodrug) DFCR 5'-DFCR CAP->DFCR Carboxylesterase (CES) (Liver) side_node CAP->side_node DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (CDA) (Liver, Tumor) FU 5-Fluorouracil (Active Drug) DFUR->FU Thymidine Phosphorylase (TP) (Tumor Preferential) Inactive Inactive Metabolites FU->Inactive Dihydropyrimidine Dehydrogenase (DPD) Cyclic_Carbonate This compound (Impurity/Side Product?) side_node->Cyclic_Carbonate

Caption: The enzymatic bioactivation pathway of Capecitabine to 5-Fluorouracil.

Current Alternatives for Assessing Capecitabine Therapy

Currently, two primary strategies are employed to predict and manage capecitabine's effects:

  • Pharmacogenetic Testing: Pre-treatment screening for polymorphisms in the DPYD gene, which encodes the DPD enzyme, is recommended in many European guidelines.[5] Patients with reduced DPD activity are at high risk for severe, life-threatening toxicity from standard doses of fluoropyrimidines.[10] This is a predictive, pre-emptive strategy.

  • Therapeutic Drug Monitoring (TDM): This involves measuring the concentration of capecitabine and, more importantly, its active metabolite 5-FU in patient plasma.[3][5] TDM allows for dose adjustments during treatment to maintain drug exposure within the therapeutic window, thereby minimizing toxicity and potentially improving efficacy.[7]

A Novel Analyte for Consideration: this compound

This compound (also known as Capecitabine Related Compound C) is commercially available as a high-purity analytical standard and is recognized as an impurity in capecitabine preparations.[6] Its chemical structure features a cyclic carbonate moiety on the ribose sugar of the capecitabine molecule.

To date, there is no published literature establishing a direct role for this compound as an in vivo metabolite or linking its plasma concentrations to clinical outcomes. Its presence is primarily documented in the context of chemical synthesis and quality control. However, this does not preclude its potential clinical relevance. Its formation could theoretically be influenced by plasma pH, enzymatic activity, or drug stability, making it a candidate for investigation.

Comparative Analysis of Analytical Methodologies

To assess the clinical relevance of any analyte, a robust, validated bioanalytical method is paramount. The gold standard for quantifying small molecules like capecitabine and its metabolites in complex biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12]

A Validated LC-MS/MS Protocol for Comprehensive Metabolite Profiling

Here we describe a self-validating protocol for the simultaneous quantification of capecitabine, its key metabolites (5'-DFCR, 5'-DFUR, 5-FU), and a proposed method for including this compound.

Rationale Behind Key Experimental Choices:

  • Sample Pre-treatment: Protein precipitation is chosen for its simplicity and speed. However, for cleaner extracts and better sensitivity, solid-phase extraction (SPE) is a superior alternative.[13]

  • Internal Standards (IS): The use of stable isotope-labeled (SIL) internal standards for each analyte is critical. SIL-IS co-elute with the analyte and experience similar matrix effects, providing the most accurate quantification—a cornerstone of a self-validating system.[11]

  • Chromatography: Reversed-phase chromatography is standard for these analytes.[3] A gradient elution is necessary to separate the parent drug and its more polar metabolites within a short run time.[14]

  • Ionization: Electrospray ionization (ESI) is commonly used, but some methods have shown success with Atmospheric Pressure Chemical Ionization (APCI).[3] Both positive and negative ion modes are often required to achieve optimal sensitivity for all analytes simultaneously.[7]

Step-by-Step Experimental Protocol:

  • Sample Collection & Handling:

    • Collect whole blood in K2-EDTA tubes.

    • Immediately centrifuge at 2000 x g for 10 min at 4°C to obtain plasma.

    • Critical Step: The stability of capecitabine metabolites is a known issue.[3] Transfer plasma to a new tube containing a stabilizer like tetrahydrouridine (THU) if ex vivo degradation is a concern. Store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of a combined internal standard working solution (containing SIL-Capecitabine, SIL-5'-DFUR, SIL-5-FU, and hypothetically, SIL-Cyclic Carbonate).

    • Vortex for 10 seconds.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer 300 µL of the supernatant to a new 96-well plate or autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 150 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile).

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A representative gradient would start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. Total run time: ~5 minutes.[7]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: ESI, operating in both positive and negative switching modes.

    • Detection: Multiple Reaction Monitoring (MRM). MRM transitions for each analyte and its SIL-IS must be optimized for maximum specificity and sensitivity.

  • Validation and Quality Control (QC):

    • The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

    • Each analytical run must include calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations to ensure the validity of the results.

Data Comparison: Performance of Established vs. Hypothetical Biomarkers

The table below presents typical performance characteristics for an LC-MS/MS method quantifying established capecitabine-related analytes, alongside projected requirements for this compound to be considered a viable biomarker.

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Linear Range (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Capecitabine 5 - 1010 - 5000< 10%± 10%
5'-DFUR 5 - 1010 - 2000< 10%± 10%
5-FU 1 - 55 - 1000< 15%± 15%
This compound (Hypothetical) Must be ≤ 5To be determinedMust be < 15%Must be ± 15%

Data synthesized from multiple sources describing validated LC-MS/MS methods.[7][13][14]

A Framework for Assessing the Clinical Utility of a New Biomarker

To elevate this compound from an analytical standard to a clinically relevant biomarker, a systematic investigation is required. This involves correlating its measured levels in patients with clinical outcomes.

Workflow P Patient Cohort Receiving Capecitabine S Serial Plasma Sample Collection P->S D Clinical Data Collection (Toxicity, Tumor Response, Survival) P->D A Validated LC-MS/MS Quantification (Parent + Metabolites + Cyclic Carbonate) S->A C Statistical Correlation Analysis A->C D->C R Assessment of Clinical Relevance C->R

Caption: Experimental workflow for assessing the clinical relevance of a novel biomarker.

Hypotheses for Clinical Relevance

Several hypotheses could justify investigating the cyclic carbonate's clinical relevance:

  • Marker of Drug Stability: If the compound forms ex vivo or in vivo due to instability, its levels could indicate improper sample handling or a patient-specific physiological environment (e.g., plasma pH) that affects the parent drug before metabolism.

  • Marker of an Alternative Metabolic Pathway: High levels might indicate a shunt away from the main bioactivation pathway, potentially leading to lower 5-FU concentrations and reduced efficacy.

  • Directly Correlated with Toxicity/Efficacy: The compound itself might have unexpected biological activity or be a surrogate for the activity of a lesser-known enzyme, directly correlating with patient outcomes.

Comparative Interpretation of Data

The ultimate goal is to determine if measuring the cyclic carbonate provides additional, independent information beyond what is already offered by established biomarkers.

Decision_Logic outcome outcome start Patient with Adverse Event dpyd DPYD Genotype Normal? start->dpyd fu Plasma 5-FU Level High? dpyd->fu Yes outcome1 Toxicity likely due to DPD deficiency. Reduce Dose. dpyd->outcome1 No cyclic Cyclic Carbonate Level High? fu->cyclic No outcome2 Toxicity likely due to high 5-FU exposure. Consider TDM-guided dose reduction. fu->outcome2 Yes outcome3 Hypothesis: Cyclic Carbonate correlates with toxicity. Further investigation needed. cyclic->outcome3 Yes outcome4 Toxicity cause not explained by these markers. Investigate other factors. cyclic->outcome4 No

Caption: A logical framework for interpreting biomarker data in a clinical context.

A panel combining DPYD genotyping with TDM of 5-FU provides strong predictive power for toxicity.[15][16] For the cyclic carbonate to be clinically useful, it would need to explain the variance in patient outcomes (e.g., toxicity or lack of response) in cases where DPYD status and 5-FU levels are normal.

Conclusion and Future Perspectives

This compound is currently an entity of interest for analytical chemists and pharmacologists involved in drug quality control. Its clinical relevance as a biomarker for capecitabine therapy is unknown and entirely speculative at this point.

Is it a Viable Clinical Biomarker? Based on current evidence, no. There is a complete absence of clinical data. However, this guide provides the necessary framework to begin such an investigation. The primary challenge would be to demonstrate that measuring this compound provides additive predictive value for efficacy or toxicity beyond the established markers of 5-FU concentration and DPYD genotype.

Recommendations for Future Research:

  • Metabolic Fate Study: The first step is to determine if this compound is a true in vivo human metabolite or merely an in vitro degradation product or synthetic impurity.

  • Method Adaptation: Adapt and validate existing robust LC-MS/MS methods to include the sensitive and specific quantification of this compound in patient plasma.[7]

  • Prospective Clinical Study: Conduct a prospective study in patients receiving capecitabine, measuring the cyclic carbonate alongside capecitabine, 5'-DFUR, and 5-FU. Correlate these levels with meticulously collected clinical data on toxicity (e.g., hand-foot syndrome, diarrhea) and efficacy (tumor response).

Only through such rigorous investigation can we determine if measuring this compound levels offers a meaningful advantage in the ongoing effort to personalize and optimize cancer chemotherapy.

References

  • Gota, V. S., Nookala, R. K., & Varma, M. (2016). MOLECULAR MARKERS FOR CAPECITABINE THERAPY: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 7(11), 4333-4344. Retrieved from [Link]

  • Drugs.com. (2024). Capecitabine Monograph for Professionals. Retrieved from [Link]

  • Farkouh, A., et al. (2010). A Rapid and Simple HPLC Assay for Quantification of Capecitabine for Drug Monitoring Purposes. Anticancer Research, 30(12), 5195-200. Retrieved from [Link]

  • Schell, A., et al. (2008). In Vivo Monitoring of Capecitabine Metabolism in Human Liver by 19 Fluorine Magnetic Resonance Spectroscopy at 1.5 and 3 Tesla Field Strength. Clinical Cancer Research, 14(18), 5874-5881. Retrieved from [Link]

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical therapeutics, 27(1), 23–44. Retrieved from [Link]

  • Primrose, J. N., et al. (2019). Capecitabine compared with observation in resected biliary tract cancer (BILCAP): a randomised, controlled, multicentre, phase 3 study. The Lancet Oncology, 20(5), 663-673. Retrieved from [Link]

  • BC Cancer. (2023). Capecitabine Monograph. Retrieved from [Link]

  • Farkouh, A., et al. (2011). Impact of Co-administered Drugs on Drug Monitoring of Capecitabine in Patients with Advanced Colorectal Cancer. Anticancer Research, 31(11), 4057-4062. Retrieved from [Link]

  • Joensuu, H., et al. (2021). Predictive Biomarkers for Adjuvant Capecitabine Benefit in Early-Stage Triple-Negative Breast Cancer in the FinXX Clinical Trial. Clinical Cancer Research, 27(10), 2846-2854. Retrieved from [Link]

  • Amstutz, U., et al. (2016). The role of pharmacogenetics in capecitabine efficacy and toxicity. Cancer treatment reviews, 49, 38–47. Retrieved from [Link]

  • Patel, J., & Patel, K. (2014). FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1148-1163. Retrieved from [Link]

  • Briki, M., et al. (2024). An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 240, 115939. Retrieved from [Link]

  • Re-Mornay, A., et al. (2020). Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor. Pharmacology research & perspectives, 8(5), e00647. Retrieved from [Link]

  • Rosmarin, D., et al. (2014). Genetic Markers of Toxicity From Capecitabine and Other Fluorouracil-Based Regimens: Investigation in the QUASAR2 Study, Systematic Review, and Meta-Analysis. Journal of Clinical Oncology, 32(10), 1031-1039. Retrieved from [Link]

  • Chan, W. K. A., et al. (2024). Comparison of capecitabine concentrations determined by microsampling versus plasma concentrations for therapeutic drug monitoring: a pilot study. Journal of pharmacy and pharmacology, 76(2), 246–253. Retrieved from [Link]

  • Bhatia, M. S., et al. (2017). HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples. Marmara Pharmaceutical Journal, 21(3), 660-668. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of capecitabine. Retrieved from [Link]

  • Rosmarin, D., et al. (2014). Genetic markers of toxicity from capecitabine and other fluorouracil-based regimens: investigation in the QUASAR2 study, systematic review, and meta-analysis. Journal of clinical oncology, 32(10), 1031–1039. Retrieved from [Link]

  • Attwa, M. W., et al. (2023). Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients. Separations, 10(10), 522. Retrieved from [Link]

  • Schippinger, W., et al. (2024). Capecitabine-induced severe adverse events-therapeutic drug monitoring and DPYD-gene analysis are recommended. Wiener klinische Wochenschrift, 1-4. Retrieved from [Link]

  • Radovanovic, M., et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1188, 123075. Retrieved from [Link]

  • Farkouh, A., et al. (2010). A rapid and simple HPLC assay for quantification of capecitabine for drug monitoring purposes. Anticancer research, 30(12), 5195–5200. Retrieved from [Link]

  • Decosterd, L. A., et al. (2024). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs. Journal of Chromatography B, 1236, 124039. Retrieved from [Link]

  • Venturini, M. (2002). Rational development of capecitabine. European journal of cancer, 38 Suppl 2, 3–9. Retrieved from [Link]

  • Wang, H., et al. (2024). Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study. BMC gastroenterology, 24(1), 226. Retrieved from [Link]

  • Sharma, P., et al. (2011). RP-HPLC Method for the Estimation of Capecitabine in Tablet Dosage Forms. International Journal of ChemTech Research, 3(2), 657-662. Retrieved from [Link]

  • de Wit, D., et al. (2020). A review of the bioanalytical methods for the quantitative determination of capecitabine and its metabolites in biological matrices. Journal of pharmaceutical and biomedical analysis, 182, 113123. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathways and targets of Cap. Retrieved from [Link]

  • Głowka, F. K., et al. (2014). Simultaneous LC-MS-MS Analysis of Capecitabine and its Metabolites (5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil) After Off-Line SPE from Human Plasma. Chromatographia, 77(1-2), 123-130. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head analysis of Capecitabine (the established fluoropyrimidine carbamate prodrug) and its structural variant, Capecitabine-2',3'-cyclic Carbonate (often identified as Impurity C or F in pharmacopeial monographs).

While Capecitabine is the therapeutic gold standard for metastatic colorectal and breast cancers, the 2',3'-cyclic carbonate variant represents a critical structural analogue. It appears primarily as a degradation product or synthetic impurity but possesses distinct physicochemical properties—specifically increased lipophilicity and altered hydrolytic stability—that researchers must monitor during formulation stability studies and impurity profiling.

Key Takeaway: The 2',3'-cyclic carbonate variant exhibits a +26 Da mass shift and increased retention time in reverse-phase chromatography compared to Capecitabine. Its presence indicates exposure to carbonylation agents or specific degradation pathways, potentially impacting the solubility profile and metabolic activation kinetics of the drug substance.

Part 1: Structural & Physicochemical Mechanics

The core difference lies in the ribose sugar moiety. Capecitabine possesses an open 2',3'-diol structure, essential for its solubility and interaction with metabolic enzymes. The cyclic carbonate variant bridges these hydroxyls with a carbonyl group, locking the sugar conformation and masking the polar hydroxyls.

Comparative Physicochemical Profile[1][2]
FeatureCapecitabine (Parent) This compound Implication
CAS Registry 154361-50-9921769-65-5Distinct chemical entities.[1][2]
Molecular Formula C₁₅H₂₂FN₃O₆C₁₆H₂₀FN₃O₇+26 Da mass shift (Diagnostic).
Molecular Weight 359.35 g/mol 385.34 g/mol Resolvable by low-res MS; confirmed by HRMS.
Ribose Moiety 2',3'-Dihydroxy (Open)2',3'-Cyclic Carbonate (Bridged)Carbonate locks sugar puckering; reduces H-bonding.
LogP (Predicted) ~0.9 (Hydrophilic)~1.8 - 2.1 (Lipophilic)Carbonate is significantly less water-soluble.
Role Active ProdrugImpurity / Structural AnalogueCritical quality attribute (CQA) to monitor.
Mechanistic Impact of the Cyclic Carbonate Modification

The formation of the five-membered cyclic carbonate ring introduces ring strain and removes two hydrogen bond donors.

  • Lipophilicity: The masking of the 2' and 3' hydroxyl groups significantly increases the partition coefficient (LogP). In chromatography, this results in the carbonate eluting after Capecitabine on C18 columns.

  • Hydrolytic Susceptibility: Cyclic carbonates are generally susceptible to hydrolysis under basic conditions, reverting to the parent diol (Capecitabine). However, in non-aqueous formulations or specific pH ranges, they remain stable, acting as a "pro-prodrug" that delays activation.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution LC-MS Separation

Objective: To separate Capecitabine from its cyclic carbonate variant and quantify the impurity level with <0.05% sensitivity.

Rationale: UV detection (254 nm) is often insufficient for definitive identification due to similar chromophores. MS detection utilizes the +26 Da shift for selectivity.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 3.0 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic solvent to prevent on-column hydrolysis).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: Linear ramp to 60% B

    • 15-20 min: Hold 95% B (Wash lipophilic carbonate)

    • 20-25 min: Re-equilibrate 5% B

  • Detection: ESI(+) MS.

    • Capecitabine Target: [M+H]⁺ = 360.36 m/z

    • Cyclic Carbonate Target: [M+H]⁺ = 386.35 m/z

Validation Step (Self-Check): Inject a mixture of Capecitabine and the Cyclic Carbonate standard.

  • Pass Criteria: Resolution (Rs) > 2.0. The Carbonate peak must elute after the Parent peak (typical shift: +2 to +4 minutes depending on gradient slope).

  • Fail Criteria: Co-elution or observation of [M+H]⁺ 360 peak at the Carbonate retention time (indicates on-column hydrolysis).

Protocol B: Stability & Degradation Profiling

Objective: Determine if the Cyclic Carbonate is forming during storage.

  • Stress Condition: Incubate Capecitabine API in carbonate buffer (pH 9.0) vs. anhydrous conditions with a carbonyl source (e.g., traces of phosgene equivalents or during synthesis steps involving carbonyldiimidazole).

  • Sampling: Aliquot at 0, 24, and 48 hours. Quench immediately with cold acetate buffer (pH 4.5) to freeze hydrolysis.

  • Analysis: Run Protocol A.

  • Data Interpretation: An increase in the 386 m/z species correlates with degradation or side-reaction cyclization.

Part 3: Visualization & Logic

Diagram 1: Structural Relationship & Mass Shift Logic

This diagram illustrates the chemical transformation and the resulting mass shift that allows for mass-spectrometric differentiation.

G Parent Capecitabine (Parent Drug) MW: 359.35 Open 2',3'-Diol Carbonate This compound (Impurity/Variant) MW: 385.34 (+26 Da) Bridged Ring Parent->Carbonate Cyclization (-2H, +CO) Reagent + Carbonyl Source (Phosgene/CDI/Degradation) Reagent->Carbonate Hydrolysis Hydrolysis (Basic pH / Enzymes) Carbonate->Hydrolysis Instability Hydrolysis->Parent Reversion to Diol

Caption: The cyclization of Capecitabine to its Carbonate variant involves a +26 Da mass shift and a reversible hydrolysis pathway.

Diagram 2: Analytical Decision Workflow

A logic flow for researchers encountering an unknown impurity peak in Capecitabine samples.

Workflow Start Unknown Peak Detected in Capecitabine Sample CheckRT Step 1: Check Retention Time (Is it > Capecitabine?) Start->CheckRT Decision1 Likely Lipophilic Impurity CheckRT->Decision1 Yes (Later Eluting) CheckMS Step 2: Check MS Spectrum (Is [M+H]+ = 386?) Decision2 Confirm Cyclic Carbonate CheckMS->Decision2 Yes (+26 Da Shift) Decision1->CheckMS Action1 Action: Run Co-injection with Ref Std (CAS 921769-65-5) Decision2->Action1 Action2 Action: Check Synthesis Process (Carbonylation agents used?) Action1->Action2

Caption: Step-by-step decision tree for identifying the Cyclic Carbonate variant using RT and MS data.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Capecitabine Compound Summary. Retrieved from [Link]

  • Deng, P., et al. (2015). Simultaneous determination of capecitabine and its metabolites in human plasma by LC–MS/MS. Journal of Chromatography B. (Contextual reference for LC-MS methodology). Retrieved from [Link]

Sources

Correlating "Capecitabine-2',3'-cyclic Carbonate" levels with patient outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Pharmacokinetics and Clinical Efficacy

Executive Summary

Objective: This guide provides a technical comparison between high-purity Capecitabine (API) and its specific degradation product/process impurity, Capecitabine-2',3'-cyclic Carbonate (EP Impurity F / USP Related Compound C).

Clinical Relevance: While Capecitabine is a prodrug requiring a three-step enzymatic activation to generate 5-Fluorouracil (5-FU), the 2',3'-cyclic carbonate derivative represents a Critical Quality Attribute (CQA) failure. Elevated levels of this impurity correlate with reduced Effective Dose Intensity (EDI) and potential off-target toxicity. This guide details the structural divergence, metabolic implications, and analytical protocols required to quantify this impurity to ensure patient safety and optimal outcomes.

Part 1: Molecular Identity & Structural Divergence

To understand the clinical impact, we must first distinguish the structural integrity of the active prodrug versus the cyclic carbonate impurity.

FeatureCapecitabine (Active Prodrug) This compound (Impurity F)
CAS Registry 154361-50-9921769-65-5
Chemical Nature Fluoropyrimidine carbamateCyclic carbonate ester derivative
Structural Difference Free 2',3'-hydroxyl groups on ribose ring2',3'-hydroxyls bridged by a carbonate ring
Origin Synthetic APISynthesis byproduct (Phosgene/Carbonate reaction) or Degradation
Solubility Profile Moderate (Amphiphilic)Lower (Increased Lipophilicity due to cyclic ring)
Regulatory Status Active IngredientImpurity (Strict limits per ICH Q3B)
Structural Visualization

The following diagram illustrates the chemical transformation where the active ribose moiety is compromised by carbonate cyclization.

ChemicalStructure Capecitabine Capecitabine (API) (Free 2',3'-OH groups) Formation Cyclization (Synthesis/Degradation) Capecitabine->Formation Improper Synthesis or Thermal Stress ImpurityF This compound (Impurity F) (Bridged 2',3' Ring) Formation->ImpurityF Ring Closure

Caption: Structural divergence showing the formation of Impurity F via the cyclization of the ribose hydroxyls, rendering the molecule chemically distinct from the active prodrug.

Part 2: Clinical Correlation & Metabolic Impact

The correlation between "this compound" levels and patient outcomes is inverse . High levels of this impurity do not contribute to therapeutic efficacy and may introduce toxicity.

1. The "Dilution of Efficacy" Mechanism

Capecitabine efficacy relies on the generation of 5-FU. The cyclic carbonate impurity is structurally resistant to the specific enzymatic cascade required for activation.

  • Mechanism: Capecitabine requires Carboxylesterase (Liver)

    
    Cytidine Deaminase (Liver/Tumor) 
    
    
    
    Thymidine Phosphorylase (Tumor).[1]
  • Impurity F Failure: The cyclic carbonate modification on the sugar moiety likely sterically hinders the initial esterase cleavage or the subsequent deaminase activity, preventing the release of the fluoropyrimidine base.

  • Outcome: A patient receiving a dose with high Impurity F receives a sub-therapeutic dose of the active parent drug, leading to lower Area Under the Curve (AUC) of 5-FU.

2. Metabolic Pathway Comparison

The diagram below details the active pathway versus the metabolic "dead-end" represented by the impurity.

MetabolicPathway cluster_0 Therapeutic Pathway (Capecitabine) cluster_1 Impurity Pathway (Cyclic Carbonate) Cap Capecitabine DFCR 5'-DFCR (Liver) Cap->DFCR Carboxylesterase DFUR 5'-DFUR (Liver/Tumor) DFCR->DFUR Cytidine Deaminase FU 5-FU (Active Cytotoxin) DFUR->FU Thymidine Phosphorylase Outcome_Good Tumor Regression (High Efficacy) FU->Outcome_Good ImpF Impurity F (Cyclic Carbonate) Unknown Unknown/Inactive Metabolites ImpF->Unknown Resistant to Carboxylesterase Toxic Potential Alkylating Activity? ImpF->Toxic Electrophilic Reactivity Outcome_Bad Reduced Efficacy & Unknown Toxicity Unknown->Outcome_Bad Toxic->Outcome_Bad

Caption: Comparative metabolism showing Capecitabine's conversion to 5-FU versus Impurity F's failure to activate, leading to reduced efficacy.

Part 3: Analytical Guide & Experimental Protocols

To ensure correlation data is valid, researchers must accurately quantify Impurity F using LC-MS/MS. Standard UV detection may lack the specificity to distinguish the cyclic carbonate from other sugar-modified impurities.

Protocol: High-Resolution Quantification of Impurity F

Principle: Separation is achieved using Reverse Phase Chromatography (RPC) based on the increased hydrophobicity of the cyclic carbonate compared to Capecitabine.

1. Sample Preparation:

  • Matrix: Plasma (clinical) or Tablet Powder (CMC).

  • Extraction: Protein precipitation using Acetonitrile (ACN).

    • Step: Add 300 µL ACN (containing internal standard) to 100 µL plasma.

    • Step: Vortex 1 min, Centrifuge at 10,000 x g for 10 min.

    • Step: Inject supernatant.

2. LC-MS/MS Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5%

      
       90% B (Impurity F elutes later than Capecitabine due to lipophilicity).
      
    • 6-8 min: 90% B.

  • Detection (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Capecitabine 360.1 [M+H]+266.13018
Impurity F 386.1 [M+H]+266.13522

Note: Impurity F (MW 385.[2][3]34) shows a mass shift of +26 Da relative to Capecitabine (MW 359.35) due to the addition of the carbonyl carbon (-C(=O)-) replacing two hydrogens.

Part 4: Interpretation of Results

When analyzing patient samples or drug batches, use the following thresholds to interpret the impact on outcomes.

Level of Impurity FClassificationClinical ImplicationAction Required
< 0.15% Qualified LimitNegligible impact on efficacy. Standard safety profile.Proceed with therapy.
0.15% - 0.5% ElevatedPotential reduction in effective dose.Monitor for unexpected AEs.
> 0.5% Critical FailureSignificant Efficacy Risk. The patient is effectively under-dosed. Potential for hypersensitivity or GI toxicity due to carbonate reactivity.Reject Batch / Discontinue.
References
  • European Pharmacopoeia (Ph. Eur.) . Capecitabine Monograph 01/2017:2566. (Defines Impurity F limits).

  • U.S. Pharmacopeia (USP) . Capecitabine: Related Compound C.[4][2][3] USP 43-NF 38.

  • Hiriyanna, S. G., et al. "Impurity profile study of capecitabine." Journal of Liquid Chromatography & Related Technologies 31.4 (2008): 609-620. (Foundational work on isolating and characterizing Capecitabine impurities).[5] Link

  • Liu, M., et al. "Development and validation of a stability-indicating LC method for the determination of capecitabine and its related compounds." Journal of Pharmaceutical and Biomedical Analysis 56.4 (2011): 821-828. Link

  • Reigner, B., et al. "Clinical pharmacokinetics of capecitabine." Clinical Pharmacokinetics 40.2 (2001): 85-104. (Establishes the baseline PK for efficacy comparison). Link

Sources

Establishing the biological equivalence of "Capecitabine-2',3'-cyclic Carbonate" with its parent drug

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Establishing the Biological Equivalence of Capecitabine-2',3'-cyclic Carbonate with Capecitabine

Executive Summary

This guide outlines the technical framework for evaluating the biological equivalence of This compound (CCC) against its parent compound, Capecitabine (CAP) . While Capecitabine is a well-established oral fluoropyrimidine carbamate prodrug activated through a triple-enzyme cascade, the 2',3'-cyclic carbonate derivative represents a structural modification intended to alter lipophilicity or metabolic stability.

For researchers and drug developers, establishing equivalence requires proving that CCC converges into the standard Capecitabine metabolic pathway to yield the active moiety, 5-Fluorouracil (5-FU) , with comparable efficacy and tumor selectivity. This document details the mechanistic rationale, experimental protocols, and data interpretation standards required to validate this equivalence.

Part 1: Chemical & Mechanistic Basis

The biological divergence between the two molecules lies in the ribose sugar moiety. Capecitabine possesses free hydroxyl groups at the 2' and 3' positions. In contrast, CCC bridges these positions with a cyclic carbonate ring.

Structural Implications:

  • Lipophilicity: The cyclic carbonate masks the polar hydroxyl groups, potentially increasing membrane permeability and oral bioavailability.

  • Activation Barrier: For CCC to be biologically equivalent, the carbonate ring must open (hydrolyze) to regenerate the 2',3'-diol configuration required for downstream enzymatic recognition by Cytidine Deaminase (CDA) and Thymidine Phosphorylase (TP).

The Comparative Activation Pathway

The following diagram illustrates the convergence point where CCC must enter the standard Capecitabine activation cascade.

Capecitabine_Pathway cluster_legend Pathway Legend CCC Capecitabine-2',3'-cyclic Carbonate (CCC) CAP Capecitabine (Parent Drug) CCC->CAP Hydrolysis (Plasma/Liver) (Ring Opening) Inter_1 5'-Deoxy-5-fluorocytidine (5'-DFCR) CCC->Inter_1 Direct CES1/2 Action (Theoretical) CAP->Inter_1 Carboxylesterase (Liver) Inter_2 5'-Deoxy-5-fluorouridine (5'-DFUR) Inter_1->Inter_2 Cytidine Deaminase (Liver/Tumor) Active 5-Fluorouracil (5-FU) Inter_2->Active Thymidine Phosphorylase (Tumor Selective) key1 Solid Arrow: Standard Pathway key2 Dashed Arrow: Required Conversion for CCC

Figure 1: Metabolic convergence of CCC and Capecitabine. Equivalence depends on the rate of Carbonate Ring Opening relative to N4-pentyloxycarbonyl hydrolysis.

Part 2: In Vitro Metabolic Stability & Conversion

To establish equivalence, you must prove that the cyclic carbonate moiety is not a "metabolic dead-end." The following protocol determines if CCC reverts to Capecitabine or 5'-DFCR in physiological matrices.

Protocol 1: Comparative Microsomal Stability

Objective: Quantify the conversion rate of CCC vs. CAP in human liver microsomes (HLM).

  • Preparation:

    • Test System: Pooled Human Liver Microsomes (20 mg/mL protein).

    • Substrates: CCC (Test) and Capecitabine (Reference) at 10 µM.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (required for oxidative metabolism, though CAP activation is primarily hydrolytic).

  • Execution:

    • Pre-incubate microsomes + buffer at 37°C for 5 min.

    • Initiate reaction by adding substrate.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Capecitabine-d11).

  • Analysis (LC-MS/MS):

    • Monitor transitions for: CCC, CAP, 5'-DFCR, and 5'-DFUR.

    • Success Criteria: CCC must show rapid disappearance (

      
       min) with stoichiometric appearance of CAP or 5'-DFCR. If CCC remains stable, it fails bioequivalence.
      
Data Interpretation Guide
ParameterCapecitabine (Ref)CCC (Test)Equivalence Conclusion
Metabolic Half-life (

)
~30–45 min (HLM)Target: Similar or shorterIf CCC

CAP, activation is delayed.
Primary Metabolite 5'-DFCRCAP or 5'-DFCRMust yield 5'-DFCR eventually.[1]
Residual Parent < 10% at 60 min< 10% at 60 minHigh residual CCC implies poor activation.

Part 3: Cellular Efficacy and Selectivity

Biological equivalence is not just chemical conversion; it is functional cytotoxicity dependent on Thymidine Phosphorylase (TP) expression. CCC must retain the tumor-selectivity of Capecitabine.

Protocol 2: Differential Cytotoxicity Assay

Rationale: Capecitabine is relatively non-toxic in cells lacking TP but highly toxic in TP-overexpressing cells. CCC must mimic this profile.

  • Cell Lines:

    • HCT116: Colorectal carcinoma (High TP expression) - Target for Efficacy.

    • MCF-7: Breast cancer (Low TP expression) - Target for Safety/Selectivity.

    • HT-29: Colorectal carcinoma (Moderate TP).

  • Methodology:

    • Seed cells in 96-well plates (3,000 cells/well).

    • Treat with serial dilutions (0.1 µM to 1000 µM) of CCC and CAP for 72 hours.

    • Assess viability using CellTiter-Glo® (ATP luminescence).

    • Control: 5-FU (Directly active, non-selective).

  • Calculation:

    • Calculate

      
       for both compounds.
      
    • Determine Selectivity Index (SI):

      
      .
      

Equivalence Standard: The Selectivity Index of CCC must be statistically non-inferior to Capecitabine.

  • If SI(CCC) << SI(CAP): The cyclic carbonate may be hydrolyzing non-specifically in the media, causing systemic toxicity (Bio-inequivalence).

Part 4: In Vivo Pharmacokinetics (Bridging Study)

The ultimate proof of equivalence is the systemic exposure to the active metabolite, 5-FU, following oral administration.

Protocol 3: Rodent PK Study

Design: Crossover study in Sprague-Dawley rats (


).
Dose:  Equimolar doses of CAP and CCC (e.g., 1.0 mmol/kg).

Workflow:

  • Administration: Oral gavage (PO) in vehicle (e.g., 0.5% CMC/Tween 80).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Analytes: Plasma concentrations of CAP, CCC, 5'-DFCR, 5'-DFUR, and 5-FU .

Decision Logic (Graphviz):

Decision_Tree Start In Vivo PK Data AUC_Comp Compare AUC(5-FU) Start->AUC_Comp Branch1 AUC(CCC) ≈ AUC(CAP) (90% CI: 80-125%) AUC_Comp->Branch1 Equivalent Exposure Branch2 AUC(CCC) < AUC(CAP) AUC_Comp->Branch2 Low Bioavailability Branch3 AUC(CCC) > AUC(CAP) AUC_Comp->Branch3 Enhanced Delivery Result1 Bioequivalent Branch1->Result1 Result2 Inequivalent (Failure) Branch2->Result2 Result3 Super-Bioavailable (New Drug Candidate) Branch3->Result3

Figure 2: Decision tree for interpreting In Vivo PK data. Note that "Super-Bioavailability" (Branch 3) technically fails generic equivalence but suggests a potentially superior novel drug.

References

  • Jhansi Rani, V., et al. (2012). "Synthesis and biological activity evaluation of cytidine-5′-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2′,3′-carbonates." European Journal of Medicinal Chemistry, 54, 690-696.[2] Link

  • Miwa, M., et al. (1998). "Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumour tissues by enzymes concentrated in human liver and cancer tissue." European Journal of Cancer, 34(8), 1274-1281. Link

  • FDA Guidance for Industry. (2020). "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." U.S. Food and Drug Administration. Link

  • Walko, C. M., & Lindley, C. (2005). "Capecitabine: a review." Clinical Therapeutics, 27(1), 23-44. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Capecitabine-2',3'-cyclic Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Capecitabine-2',3'-cyclic Carbonate (often identified as Capecitabine Impurity A or C depending on the pharmacopoeia) is a degradation product and synthetic intermediate of the antineoplastic drug Capecitabine.

While often overlooked in favor of the parent compound, this impurity retains the 5-fluorouracil (5-FU) core , rendering it cytotoxic, genotoxic, and teratogenic . It must be handled with the same rigor as NIOSH Group 1 antineoplastic drugs.

Critical Directive:

  • NO DRAIN DISPOSAL: Under no circumstances can this compound or its solutions be discharged into municipal water systems.

  • NO AUTOCLAVE ONLY: Standard autoclaving (121°C) sterilizes biological agents but does not chemically destroy the fluorinated pyrimidine ring. High-temperature incineration is the only validated destruction method.

Waste Classification & Segregation Strategy

Effective disposal begins with strict segregation. Mixing cytotoxic waste with general chemical waste violates EPA Subpart P and international safety standards, leading to potential fines and environmental hazards.

The Two-Stream System
FeatureStream A: Trace Waste Stream B: Bulk/Hazardous Waste
Definition Containers holding <3% of original capacity (RCRA "Empty"). PPE, wipes, empty vials.Unused stock, expired standards, mother liquor, HPLC effluent, spill cleanup materials.
Container Color Yellow (EU/Asia) or Trace Chemo Bin (US).Purple (Incineration only) or Black (RCRA Hazardous).
Disposal Method High-Temperature Incineration (Waste-to-Energy).Chemical Incineration (>1000°C) with gas scrubbing.
Regulatory Status Regulated Medical Waste (RMW).RCRA Hazardous Waste (or Subpart P).[1][2]
Visualization: Waste Segregation Logic

Figure 1: Decision matrix for segregating this compound waste.

WasteSegregation Start Generate Waste Item IsLiquid Is it Liquid or Solid? Start->IsLiquid LiquidType Liquid Type? IsLiquid->LiquidType Liquid SolidType Solid Type? IsLiquid->SolidType Solid BulkStream BULK STREAM (Purple/Black) High-Temp Incineration (>1000°C) LiquidType->BulkStream HPLC Waste / Mother Liquor LiquidType->BulkStream Dissolved Stock SolidType->BulkStream Spill Cleanup Debris SolidType->BulkStream Unused Powder TraceStream TRACE STREAM (Yellow) Medical Waste Incineration SolidType->TraceStream Empty Vials / PPE / Wipes GeneralTrash GENERAL TRASH (Forbidden) SolidType->GeneralTrash Packaging (Uncontaminated)

Detailed Disposal Protocols

Protocol A: Solid Waste (Powders & Contaminated Solids)

Applicability: Expired reference standards, contaminated weighing boats, gloves.

  • Containment: Place solid waste immediately into a sealable, leak-proof polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Place the first bag into a second bag or a rigid cytotoxic waste container.

  • Labeling: Affix a "CYTOTOXIC / CANCER HAZARD" label. If the waste is pure this compound, write the CAS number (if available) or chemical name clearly.

  • Storage: Store in a designated satellite accumulation area (SAA) away from high traffic until pickup.

Protocol B: Liquid Waste (HPLC Effluent & Solutions)

Applicability: Mobile phases containing the impurity, reaction mixtures.

  • Segregation: Do not mix with general organic solvents (e.g., acetone wash). Use a dedicated carboy labeled "CYTOTOXIC LIQUID WASTE."

  • Compatibility: Ensure the carboy material (HDPE or Glass) is compatible with the solvent system.

  • Venting: Use a safety cap with a charcoal filter to prevent inhalation of volatile solvent vapors, but ensure the system is closed to prevent aerosol release of the cytotoxic agent.

  • Disposal: Hand over to a licensed hazardous waste contractor for rotary kiln incineration .

Emergency Spill Response

Scenario: A 100mg vial of this compound powder shatters on the benchtop.

The "isolate-Deactivate-Clean" Method
  • Evacuate & Post: Clear the immediate area. Post "DO NOT ENTER - CHEMICAL SPILL" signage.

  • PPE Up: Don double nitrile gloves, a Tyvek gown, safety goggles, and an N95 (or P100) respirator.

  • Containment: Cover the powder gently with damp paper towels (to prevent dust generation). Do not dry sweep.

  • Deactivation (Surface Only):

    • The cyclic carbonate ring is susceptible to hydrolysis.

    • Apply 5.25% Sodium Hypochlorite (Bleach) solution to the covered area. Allow 10–15 minutes of contact time.

    • Note: This oxidizes the surface residues but does not guarantee total molecular destruction of the fluorouracil core. The cleanup waste is still hazardous.

  • Removal: Scoop up the damp towels and glass shards using forceps/scoop. Place into a rigid sharps container (Purple/Black).

  • Final Wash: Rinse the area with water, then ethanol. Dispose of all cleaning materials as Bulk Cytotoxic Waste .

Visualization: Spill Response Workflow

Figure 2: Step-by-step logic for managing a cytotoxic spill.

SpillResponse Spill Spill Detected Secure 1. Secure Area (Evacuate/Signage) Spill->Secure PPE 2. Don PPE (Double Gloves, N95, Gown) Secure->PPE Cover 3. Cover & Dampen (Prevent Dust) PPE->Cover Deactivate 4. Chemical Deactivation (Bleach 10 mins) Cover->Deactivate Collect 5. Collect Waste (Do NOT Compact) Deactivate->Collect Dispose 6. Incineration Bin (Bulk Waste) Collect->Dispose

[3][4][5]

Regulatory & Compliance Context

Why Incineration?

Biological inactivation (autoclaving) is insufficient for antineoplastics. Research indicates that fluorinated drugs like Capecitabine require temperatures exceeding 1000°C (1832°F) to break the carbon-fluorine bond and prevent bioaccumulation in the water table [1].

US EPA Subpart P (Pharmaceuticals Rule)

Since 2019, the EPA prohibits sewering of hazardous pharmaceutical waste.[3] While Capecitabine is not explicitly "P-listed" (acutely toxic), it is managed as a hazardous waste pharmaceutical. Facilities must treat it as non-creditable hazardous waste if it is not eligible for manufacturer credit (which applies to impurities/standards) [2].

NIOSH Status

Capecitabine is a Group 1 Antineoplastic drug.[4] All handling and disposal procedures must align with USP <800> standards for Hazardous Drugs in Healthcare Settings [3].

References

  • World Health Organization (WHO). (2014). Safe management of wastes from health-care activities. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link][4][6]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capecitabine-2',3'-cyclic Carbonate
Reactant of Route 2
Reactant of Route 2
Capecitabine-2',3'-cyclic Carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.